molecular formula C52H79N5O12 B10800657 42-(2-Tetrazolyl)rapamycin

42-(2-Tetrazolyl)rapamycin

货号: B10800657
分子量: 966.2 g/mol
InChI 键: IURNHYDSJVLLPN-GYKXXMIGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

42-(2-Tetrazolyl)rapamycin is a useful research compound. Its molecular formula is C52H79N5O12 and its molecular weight is 966.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C52H79N5O12

分子量

966.2 g/mol

IUPAC 名称

(1R,9S,12S,15R,16E,18R,21R,23S,24E,26E,28E,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43?,44+,45-,47-,48?,52-/m1/s1

InChI 键

IURNHYDSJVLLPN-GYKXXMIGSA-N

手性 SMILES

C[C@@H]1CC[C@H]2CC(/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)C([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC

规范 SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and biological properties of 42-(2-Tetrazolyl)rapamycin, a significant analog of the immunosuppressant and anti-proliferative agent rapamycin. Also known as zotarolimus (ABT-578), this semi-synthetic macrolide has been prominently developed for its application in drug-eluting stents to prevent restenosis. This document details the chemical synthesis, including a one-pot reaction protocol, and elucidates its mechanism of action through the mTOR signaling pathway. Quantitative data on its biological activity are presented in structured tables, and key experimental workflows and signaling pathways are visualized through diagrams.

Introduction: The Evolution from Rapamycin

Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, was first identified for its antifungal properties. Its potent immunosuppressive and antiproliferative effects were later discovered, leading to its use in preventing organ transplant rejection and in cancer therapy. The mechanism of action of rapamycin involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.

The development of rapamycin analogs has been driven by the need to optimize its pharmacokinetic and pharmacodynamic properties for specific therapeutic applications. One such analog, this compound (zotarolimus), was designed with the goal of creating a cytostatic agent suitable for localized delivery from drug-eluting stents to combat restenosis, the re-narrowing of an artery after angioplasty. The substitution of the hydroxyl group at the C42 position with a tetrazole ring was a key modification to enhance its properties for this application.

Synthesis of this compound

The synthesis of this compound is achieved through a semi-synthetic approach starting from rapamycin. A notable and efficient method is a one-pot reaction that proceeds via a triflate intermediate.

One-Pot Synthesis Protocol

This protocol is adapted from patented synthesis methods for zotarolimus.

Step 1: Activation of the C42 Hydroxyl Group

In the initial step, the hydroxyl group at the C42 position of rapamycin is activated by converting it into a trifluoromethanesulfonate (triflate) leaving group.

  • Reaction: Rapamycin is dissolved in a suitable solvent, such as dichloromethane (DCM).

  • Reagents: 2,6-Lutidine is added as a non-nucleophilic base, followed by the slow addition of triflic anhydride at a low temperature (e.g., -30°C).

  • Duration: The reaction mixture is stirred for a short period (e.g., 20 minutes) to ensure the complete formation of the triflate intermediate.

Step 2: Nucleophilic Substitution with Tetrazole

The activated triflate intermediate is then subjected to nucleophilic substitution with tetrazole to introduce the tetrazolyl group at the C42 position.

  • Reagents: 1H-tetrazole is added to the reaction mixture, followed by a hindered base such as diisopropylethylamine (DIEA).

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours to allow for the displacement of the triflate group.

  • Purification: The crude product is then purified using column chromatography to isolate the desired 42-epi-(tetrazolyl)-rapamycin.

The following diagram illustrates the experimental workflow for this one-pot synthesis.

G cluster_0 Step 1: Triflate Formation cluster_1 Step 2: Tetrazole Substitution cluster_2 Workup and Purification A Rapamycin in DCM B Add 2,6-Lutidine A->B C Cool to -30°C B->C D Add Triflic Anhydride C->D E Stir for 20 min D->E F Add 1H-Tetrazole E->F One-Pot Transition G Add DIEA F->G H Stir at RT G->H I Reaction Quench H->I J Extraction I->J K Column Chromatography J->K L This compound K->L

One-pot synthesis workflow for this compound.

Discovery and Development

The discovery of this compound, commercially known as zotarolimus, was driven by the clinical need to prevent in-stent restenosis following percutaneous coronary intervention. Abbott Laboratories developed zotarolimus (formerly ABT-578) as a cytostatic agent specifically for elution from coronary stents. The rationale for modifying the C42 position of rapamycin with a tetrazole ring was to create a compound with an optimal balance of lipophilicity and antiproliferative activity for localized drug delivery. This modification was intended to facilitate rapid tissue uptake and a shorter half-life compared to sirolimus, thereby reducing the potential for systemic immunosuppression.[1]

Zotarolimus has been extensively studied in numerous clinical trials, primarily as the active agent in Medtronic's Endeavor and Resolute drug-eluting stent platforms. These trials have demonstrated the safety and efficacy of zotarolimus-eluting stents in reducing the rates of target lesion revascularization and major adverse cardiac events.

Mechanism of Action: mTOR Pathway Inhibition

Similar to its parent compound rapamycin, this compound exerts its antiproliferative effects by inhibiting the mammalian target of rapamycin (mTOR). The mechanism involves the formation of a complex with the intracellular protein FK-binding protein 12 (FKBP12). This zotarolimus-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR complex 1 (mTORC1), leading to the allosteric inhibition of mTORC1's kinase activity.

The inhibition of mTORC1 disrupts downstream signaling pathways that are critical for cell growth and proliferation. Key downstream effectors of mTORC1 include the p70 S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). By inhibiting the phosphorylation of these targets, zotarolimus ultimately leads to the arrest of the cell cycle in the G1 phase, thereby preventing the proliferation of smooth muscle cells that contributes to restenosis.

The following diagram depicts the mTOR signaling pathway and the inhibitory action of this compound.

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Outcomes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Akt Akt mTORC2->Akt Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cell Survival Cell Survival Akt->Cell Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Proliferation Cell Proliferation Cell Growth->Cell Proliferation Zotarolimus This compound (Zotarolimus) FKBP12 FKBP12 Zotarolimus->FKBP12 FKBP12->mTORC1 Inhibition

The mTOR signaling pathway and the inhibitory action of this compound.

Biological Activity and Pharmacokinetics

The biological activity of this compound has been characterized in various in vitro and preclinical models. Its primary therapeutic effect is the inhibition of cell proliferation, particularly of vascular smooth muscle cells.

In Vitro Antiproliferative Activity

Zotarolimus has demonstrated potent antiproliferative activity against human and rat T-cells and human coronary artery smooth muscle cells. The following table summarizes the reported IC50 values.

Cell TypeSpeciesIC50 (nM)Reference
T-cells (Concanavalin A-induced proliferation)Human7.0[2]
T-cells (Concanavalin A-induced proliferation)Rat1337[2]
Coronary Artery Smooth Muscle CellsHuman0.8[2]
Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for systemically administered zotarolimus are not extensively published, as its development has been focused on local delivery via stents. However, studies on zotarolimus-eluting stents in animal models, such as rabbits and pigs, have provided insights into its local tissue distribution and clearance. These studies have shown that zotarolimus is rapidly taken up by the arterial tissue with a shorter half-life compared to sirolimus, which is consistent with its design for localized therapy with reduced systemic exposure.[1]

A study involving the incubation of zotarolimus with human liver microsomes identified twenty-four metabolites, indicating that it undergoes significant metabolism.[3]

Conclusion

This compound (zotarolimus) represents a successful example of rational drug design, where a natural product, rapamycin, was chemically modified to optimize its properties for a specific clinical application. Its synthesis has been streamlined through a one-pot reaction, and its mechanism of action via mTOR inhibition is well-understood. The extensive clinical data from drug-eluting stent trials have established its role as a key therapeutic agent in interventional cardiology. This technical guide provides a foundational understanding for researchers and drug development professionals working on mTOR inhibitors and targeted drug delivery systems.

References

An In-depth Technical Guide to the Mechanism of Action of Sapanisertib (TAK-228), a 42-(2-Tetrazolyl)rapamycin Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapanisertib, also known as TAK-228 (formerly MLN0128), is a highly selective, orally bioavailable, and potent adenosine triphosphate (ATP)-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1] Developed as a second-generation mTOR inhibitor, sapanisertib distinguishes itself from earlier rapamycin analogs (rapalogs) by its ability to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibitory action prevents the feedback activation of AKT, a common resistance mechanism associated with rapalog-based therapies, leading to more comprehensive and durable suppression of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent driver in various human cancers.[1] Preclinical and clinical studies have demonstrated the antitumor activity of sapanisertib across a range of malignancies, establishing it as a significant compound in the landscape of targeted cancer therapy.[1] This guide provides a detailed overview of the mechanism of action of sapanisertib, supported by quantitative data, in-depth experimental protocols, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

The primary mechanism of action of sapanisertib is its direct inhibition of the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic subunit for two distinct protein complexes: mTORC1 and mTORC2.

  • mTOR Complex 1 (mTORC1): This complex integrates signals from growth factors, nutrients, and cellular energy status to control anabolic processes. Key downstream effectors of mTORC1 include the p70 S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). By phosphorylating these targets, mTORC1 promotes protein synthesis, lipid biogenesis, and cell growth, while inhibiting autophagy.[1]

  • mTOR Complex 2 (mTORC2): This complex is a crucial component of growth factor signaling, primarily responsible for the phosphorylation and full activation of AKT at the serine 473 residue. Activated AKT, in turn, promotes cell survival, proliferation, and metabolic activity.[1]

Unlike first-generation inhibitors like rapamycin and its analogs (everolimus, temsirolimus), which are allosteric inhibitors primarily targeting mTORC1, sapanisertib binds to the ATP-binding site within the mTOR kinase domain. This competitive inhibition effectively blocks the kinase activity of both mTORC1 and mTORC2. The dual inhibition is critical because mTORC1 inhibition alone can lead to a feedback loop that activates AKT via mTORC2, thereby attenuating the therapeutic effect.[1] By inhibiting mTORC2, sapanisertib prevents this AKT-mediated survival signal, resulting in a more profound and sustained inhibition of the entire pathway.

Quantitative Data on Sapanisertib Activity

The potency and selectivity of sapanisertib have been characterized in various in vitro assays. The following table summarizes key quantitative data for sapanisertib's inhibitory activity.

TargetAssay TypeIC50 ValueReference(s)
mTORCell-free Kinase Assay1 nM[2]
PI3KαCell-free Kinase Assay219 nM[2]
PI3KγCell-free Kinase Assay221 nM[2]
PI3KδCell-free Kinase Assay230 nM[2]
PI3KβCell-free Kinase Assay5.293 µM[2]
PC3 Cell ProliferationAlamar Blue Assay0.1 µM[2]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating sapanisertib's mechanism of action.

mTOR_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors GrowthFactors Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT p-Thr308 pAKT_S473 p-AKT (S473) mTORC2->pAKT_S473 AKT mTORC1 mTORC1 pS6K1 p-S6K1 mTORC1->pS6K1 S6K1 p4EBP1 p-4E-BP1 mTORC1->p4EBP1 4E-BP1 Autophagy Autophagy mTORC1->Autophagy Sapanisertib Sapanisertib (TAK-228) Sapanisertib->mTORC2 Sapanisertib->mTORC1 pAKT_S473->mTORC1 CellSurvival Cell Survival & Proliferation pAKT_S473->CellSurvival S6K1 S6K1 ProteinSynthesis Protein Synthesis & Cell Growth pS6K1->ProteinSynthesis FourEBP1 4E-BP1 eIF4E eIF4E p4EBP1->eIF4E eIF4E->ProteinSynthesis

Caption: Sapanisertib's dual inhibition of mTORC1 and mTORC2.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays KinaseAssay 1. In Vitro Kinase Assay (e.g., LanthaScreen®) - Determine IC50 against mTOR, PI3K isoforms CellCulture 2. Cell Culture & Treatment - Select cancer cell line - Treat with Sapanisertib (dose-response) KinaseAssay->CellCulture Potency Data WesternBlot 3. Western Blot Analysis - Lyse cells, quantify protein - Probe for p-AKT, p-S6K, p-4E-BP1 CellCulture->WesternBlot ViabilityAssay 4. Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) - Assess impact on cell growth CellCulture->ViabilityAssay ApoptosisAssay 5. Apoptosis Assay (e.g., Annexin V/PI Staining) - Quantify apoptotic vs. necrotic cells CellCulture->ApoptosisAssay WesternBlot->ViabilityAssay Target Engagement WesternBlot->ApoptosisAssay Pathway Inhibition

Caption: Experimental workflow for characterizing sapanisertib.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the characterization of sapanisertib's mechanism of action.

In Vitro mTOR Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding and displacement of an ATP-competitive fluorescent tracer to the mTOR kinase, allowing for the determination of the IC50 value of an inhibitor.

Materials:

  • Recombinant human mTOR enzyme

  • LanthaScreen® Eu-anti-tag Antibody

  • Kinase Tracer 236

  • Kinase Buffer

  • Sapanisertib (TAK-228)

  • 384-well microplates

  • TR-FRET plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of sapanisertib in 100% DMSO. A typical starting concentration is 1 mM. Perform a 1:3 or 1:4 serial dilution to create a 10-point dose-response curve.

  • Assay Plate Preparation: Add 2.5 µL of the diluted sapanisertib or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a 2X solution of mTOR kinase and Eu-anti-tag antibody in kinase buffer. Add 5 µL of this mixture to each well.

  • Tracer Mixture: Prepare a 2X solution of Kinase Tracer 236 in kinase buffer.

  • Reaction Initiation: Add 2.5 µL of the 2X tracer solution to each well to initiate the binding reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol details the detection of phosphorylated and total levels of key mTOR pathway proteins (AKT, S6K, 4E-BP1) in cancer cells following treatment with sapanisertib.

Materials:

  • Cancer cell line (e.g., PC-3, OCI-AML3)

  • Cell culture medium and supplements

  • Sapanisertib (TAK-228)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer system

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-AKT (S473), rabbit anti-total AKT, rabbit anti-p-S6K (T389), rabbit anti-total S6K, rabbit anti-p-4E-BP1 (T37/46), rabbit anti-total 4E-BP1, mouse anti-GAPDH)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with various concentrations of sapanisertib (e.g., 0, 10, 50, 200 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Mix lysates with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target. Use GAPDH as a loading control to ensure equal protein loading across lanes.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell line

  • Sapanisertib (TAK-228)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of sapanisertib to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the EC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Sapanisertib (TAK-228)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with sapanisertib as described for the Western blot protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells (due to membrane damage)

Conclusion

Sapanisertib (TAK-228) represents a significant advancement in the inhibition of the mTOR pathway. Its core mechanism of action, the ATP-competitive dual inhibition of mTORC1 and mTORC2, addresses a key limitation of first-generation rapalogs by preventing the feedback activation of AKT. This leads to a more comprehensive shutdown of a critical signaling network that drives the growth and survival of many cancers. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals to further investigate and leverage the therapeutic potential of sapanisertib and other next-generation mTOR inhibitors.

References

The Biological Activity of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, also known as temsirolimus (CCI-779), is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that regulates cell growth, proliferation, survival, and angiogenesis.[1][2] This technical guide provides an in-depth overview of the biological activity of temsirolimus, focusing on its mechanism of action, anti-proliferative and pro-apoptotic effects, and its impact on key signaling pathways. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Mechanism of Action

Temsirolimus exerts its biological effects through a highly specific mechanism of action. It first binds to the intracellular protein FK506 binding protein-12 (FKBP12).[2][3] The resulting temsirolimus-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR complex 1 (mTORC1), leading to the allosteric inhibition of mTORC1 kinase activity.[2] This inhibition disrupts the phosphorylation of key downstream effectors of mTORC1, primarily the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][4]

The dephosphorylation of p70S6K and 4E-BP1 leads to a cascade of downstream effects:

  • Inhibition of Protein Synthesis: The hypophosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing its assembly into the eIF4F complex, which is essential for the initiation of cap-dependent translation of mRNAs encoding proteins critical for cell cycle progression and proliferation, such as cyclins and c-myc.[4][5]

  • Cell Cycle Arrest: By inhibiting the synthesis of key cell cycle proteins, temsirolimus induces a G1/S phase cell cycle arrest in various cancer cell lines.[1]

  • Anti-Angiogenesis: Temsirolimus has been shown to reduce the expression of hypoxia-inducible factors 1α and 2α (HIF-1α and HIF-2α), which are master regulators of the cellular response to hypoxia.[1] This, in turn, leads to decreased expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, thereby inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[1]

Quantitative Data on Biological Activity

The anti-proliferative activity of temsirolimus has been quantified in numerous studies across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, vary depending on the cell line and the specific experimental conditions. A summary of representative IC50 values is presented in the table below.

Cell LineCancer TypeIC50 ValueReference
SKBr3Breast Cancer1.6 nM[1]
BT474Breast Cancer4.3 nM[1]
MCF-7Breast Cancer≤ 50 nM[5]
T-47DBreast Cancer≤ 50 nM[5]
MDA-MB-468Breast Cancer≤ 50 nM[5]
BT-549Breast Cancer≤ 50 nM[5]
A498Renal Cell Carcinoma0.35 µM[6]
LNCaPProstate CancerInhibited by ≥50%[4]
PC3MM2Prostate CancerInhibited by ≥50%[4]
H446Small Cell Lung CancerInhibited by ≥50%[4]
Caco2Colorectal CancerInhibited by ≥50%[4]
AZACL1 (Canine)Pulmonary Carcinoma34.6 µM[7]
AZACL2 (Canine)Pulmonary Carcinoma11.5 µM[7]
cPAC-1 (Canine)Pulmonary Carcinoma11.2 µM[7]

In a cell-free kinase assay, temsirolimus directly inhibits mTOR kinase activity with an IC50 of 1.76 µM.[4][6]

Effects on Apoptosis

The role of temsirolimus in inducing apoptosis, or programmed cell death, is more complex and appears to be cell-type and concentration-dependent. While some studies report that temsirolimus primarily induces cytostatic effects (cell growth inhibition), others have demonstrated its ability to trigger apoptosis, particularly at higher concentrations or in specific cancer cell lines. For instance, high-dose rapamycin, a related mTOR inhibitor, has been shown to induce apoptosis in certain cancer cells. The induction of apoptosis by temsirolimus is an area of ongoing research.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes influenced by temsirolimus, the following diagrams have been generated using Graphviz (DOT language).

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FKBP12 FKBP12 FKBP12->mTORC1 Inhibits Temsirolimus Temsirolimus Temsirolimus->FKBP12 Binds p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates HIF-1α/2α HIF-1α/2α mTORC1->HIF-1α/2α Stabilizes Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Promotes eIF4E eIF4E 4E-BP1->eIF4E Inhibits eIF4E->Protein Synthesis Promotes Cell Cycle Progression (G1->S) Cell Cycle Progression (G1->S) Protein Synthesis->Cell Cycle Progression (G1->S) Drives VEGF VEGF HIF-1α/2α->VEGF Upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Caption: Temsirolimus inhibits the PI3K/Akt/mTOR signaling pathway.

Western_Blot_Workflow Cell Culture & Temsirolimus Treatment Cell Culture & Temsirolimus Treatment Protein Extraction Protein Extraction Cell Culture & Temsirolimus Treatment->Protein Extraction 1. Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Protein Extraction->Protein Quantification (BCA Assay) 2. SDS-PAGE SDS-PAGE Protein Quantification (BCA Assay)->SDS-PAGE 3. Protein Transfer (to PVDF membrane) Protein Transfer (to PVDF membrane) SDS-PAGE->Protein Transfer (to PVDF membrane) 4. Blocking (5% non-fat milk) Blocking (5% non-fat milk) Protein Transfer (to PVDF membrane)->Blocking (5% non-fat milk) 5. Primary Antibody Incubation (e.g., anti-p-mTOR) Primary Antibody Incubation (e.g., anti-p-mTOR) Blocking (5% non-fat milk)->Primary Antibody Incubation (e.g., anti-p-mTOR) 6. Secondary Antibody Incubation (HRP-conjugated) Secondary Antibody Incubation (HRP-conjugated) Primary Antibody Incubation (e.g., anti-p-mTOR)->Secondary Antibody Incubation (HRP-conjugated) 7. Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation (HRP-conjugated)->Chemiluminescent Detection 8. Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis 9.

Caption: A typical workflow for Western Blot analysis.

Cell_Viability_Workflow Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) 1. Treat with Temsirolimus (various concentrations) Treat with Temsirolimus (various concentrations) Incubate (24h)->Treat with Temsirolimus (various concentrations) 2. Incubate (e.g., 72h) Incubate (e.g., 72h) Treat with Temsirolimus (various concentrations)->Incubate (e.g., 72h) 3. Add MTT Reagent Add MTT Reagent Incubate (e.g., 72h)->Add MTT Reagent 4. Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) 5. Add Solubilization Solution Add Solubilization Solution Incubate (2-4h)->Add Solubilization Solution 6. Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilization Solution->Measure Absorbance (570 nm) 7. Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50 8.

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Experimental Protocols

Western Blot Analysis of mTOR Pathway Inhibition

This protocol outlines the steps to assess the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with temsirolimus.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Temsirolimus (CCI-779)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of temsirolimus or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • Protein Extraction: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of temsirolimus on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Temsirolimus (CCI-779)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of temsirolimus in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection and quantification of apoptosis induced by temsirolimus using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Temsirolimus (CCI-779)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of temsirolimus or vehicle control for the desired time period (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of temsirolimus in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Temsirolimus (formulated for in vivo administration)

  • Vehicle control

  • Calipers

  • Animal housing and care facilities

Procedure:

  • Cell Preparation: Culture the cancer cells to be implanted. On the day of injection, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells in 100-200 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer temsirolimus (at a predetermined dose and schedule, e.g., intraperitoneally or intravenously) or the vehicle control to the respective groups.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

  • Data Analysis: Plot the average tumor growth curves for each group. Analyze the statistical significance of the differences in tumor volume between the treatment and control groups.

Conclusion

This compound (temsirolimus) is a well-characterized inhibitor of the mTOR signaling pathway with potent anti-proliferative and, in some contexts, pro-apoptotic activities against a broad range of cancer types. Its ability to arrest the cell cycle and inhibit angiogenesis underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the biological activities of temsirolimus and develop novel cancer therapies.

References

The Potent and Selective mTOR Inhibitor: A Technical Guide to 42-(2-Tetrazolyl)rapamycin (Zotarolimus)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 42-(2-Tetrazolyl)rapamycin, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). Also known as Zotarolimus (ABT-578), this semi-synthetic derivative of rapamycin has demonstrated significant anti-proliferative and immunosuppressive properties. This document details its mechanism of action, quantitative biological activity, comprehensive experimental protocols for its synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, immunology, and drug discovery.

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in a multitude of human diseases, including cancer, autoimmune disorders, and neurodegenerative conditions, making it a prime target for therapeutic intervention.[1]

This compound, more commonly known as Zotarolimus (ABT-578), is a second-generation mTOR inhibitor derived from rapamycin.[2][3] It was developed to improve upon the pharmacokinetic and pharmacodynamic properties of its parent compound. Zotarolimus is a potent anti-proliferative agent that has been extensively studied, particularly for its use in drug-eluting stents to prevent restenosis following coronary angioplasty.[1][4] Its mechanism of action, like other rapamycin analogs (rapalogs), involves the formation of a complex with the intracellular protein FKBP12, which then allosterically inhibits mTOR Complex 1 (mTORC1).[5]

This guide will provide a comprehensive technical overview of this compound, focusing on its inhibitory activity, methods for its synthesis and biological characterization, and its place within the broader landscape of mTOR inhibitors.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of mTORC1. The mechanism can be broken down into the following key steps:

  • Cellular Entry and FKBP12 Binding: Being a lipophilic molecule, Zotarolimus readily crosses the cell membrane. Once inside the cell, it binds with high affinity to the immunophilin FK506-binding protein 12 (FKBP12).[5]

  • Formation of the Ternary Complex: The Zotarolimus-FKBP12 complex then acts as a molecular "glue," binding to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[5] This results in the formation of a stable ternary complex.

  • Allosteric Inhibition of mTORC1: The binding of the Zotarolimus-FKBP12 complex to the FRB domain does not directly block the catalytic site of mTOR. Instead, it allosterically inhibits the function of mTORC1, preventing it from phosphorylating its downstream substrates.[5]

  • Inhibition of Downstream Signaling: The primary downstream targets of mTORC1 are the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5] By inhibiting their phosphorylation, Zotarolimus effectively blocks the initiation of protein translation and arrests the cell cycle in the G1 phase.[5] This leads to a potent anti-proliferative effect.

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mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb GAP activity mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 S6 Ribosomal Protein S6 p70S6K->S6 Translation Protein Translation & Cell Cycle Progression S6->Translation eIF4E eIF4E fourEBP1->eIF4E eIF4E->Translation Zotarolimus This compound (Zotarolimus) FKBP12 FKBP12 Zotarolimus->FKBP12 Complex Zotarolimus-FKBP12 Complex Zotarolimus->Complex FKBP12->Complex Complex->mTORC1

Caption: mTORC1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The biological activity of this compound (Zotarolimus) has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant data.

Assay Target/Cell Line IC50 (nM) Reference
FKBP12 BindingRecombinant Human FKBP122.8[6]
Cell ProliferationHuman Coronary Artery Smooth Muscle Cells (SMC)2.9[6]
Cell ProliferationHuman Coronary Artery Endothelial Cells (EC)2.6[6]
Growth Factor-Induced Cell ProliferationHuman Coronary Artery Smooth Muscle Cells0.8[7]
T-cell Antiproliferative ActivityHuman Mixed Lymphocyte Reaction1.2[7]
T-cell Antiproliferative ActivityRat Mixed Lymphocyte Reaction1465[7]

Table 1: In Vitro Inhibitory Activity of this compound (Zotarolimus)

Compound Assay Target/Cell Line IC50 (nM) Reference
This compound (Zotarolimus)FKBP12 BindingRecombinant Human FKBP122.8[6]
RapamycinFKBP12 BindingRecombinant Human FKBP12~1-5[8]
Everolimus (RAD001)Cell ProliferationVarious Cancer Cell Lines0.4 - 20
Temsirolimus (CCI-779)mTOR Kinase ActivityCell-free assay1760[6]
NovolimusCell ProliferationHuman Smooth Muscle Cells0.5

Table 2: Comparative In Vitro Activity of mTOR Inhibitors

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from rapamycin. The following protocol is adapted from the procedure described for 42-epi-(tetrazolyl)-rapamycin.

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Synthesis_Workflow Rapamycin Rapamycin Step1 Step 1: Activation of C-42 Hydroxyl Rapamycin->Step1 Triflic anhydride, 2,6-Lutidine, DCM, -78°C Intermediate Rapamycin-42-triflate Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 1H-Tetrazole, DIEA, Isopropyl acetate, RT Product This compound Step2->Product Purification Purification (Chromatography) Product->Purification Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with Zotarolimus Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-p70S6K) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

The Evolving Landscape of mTOR Inhibition: A Technical Guide to the Structural Analogs of 42-(2-Tetrazolyl)rapamycin (Zotarolimus)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention in various diseases, including cancer and autoimmune disorders. Rapamycin, a macrolide natural product, was the first identified mTOR inhibitor. However, its clinical utility is often hampered by suboptimal pharmacokinetic properties and a narrow therapeutic window. This has spurred the development of numerous structural analogs, known as "rapalogs," with improved pharmacological profiles. Among these, 42-(2-Tetrazolyl)rapamycin, also known as zotarolimus (ABT-578), has emerged as a significant second-generation rapalog. This in-depth technical guide explores the core structural analogs of zotarolimus, presenting a comprehensive overview of their synthesis, biological activity, and the underlying structure-activity relationships.

The mTOR Signaling Pathway: The Target of Zotarolimus and its Analogs

Zotarolimus, like its parent compound rapamycin, exerts its biological effects by inhibiting the mTOR protein kinase. Specifically, it targets the mTOR Complex 1 (mTORC1), a crucial cellular signaling hub. The binding of zotarolimus to the intracellular protein FKBP12 creates a drug-protein complex that allosterically inhibits mTORC1. This inhibition disrupts downstream signaling cascades, ultimately leading to the suppression of cell growth and proliferation.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC | Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inactive Zotarolimus Zotarolimus FKBP12 FKBP12 Zotarolimus->FKBP12 Complex Zotarolimus-FKBP12 Complex Complex->mTORC1 |

Caption: Simplified mTOR signaling pathway and the inhibitory action of zotarolimus.

Synthesis of Zotarolimus and its Structural Analogs

The synthesis of zotarolimus and its analogs typically starts from rapamycin. The key step involves the modification of the hydroxyl group at the C-42 position of the rapamycin macrocycle. A general synthetic scheme is outlined below.

Synthesis_Workflow Rapamycin Rapamycin Activation Activation of C-42 Hydroxyl Rapamycin->Activation Activated_Rapa C-42 Activated Rapamycin Activation->Activated_Rapa Nucleophilic_Sub Nucleophilic Substitution Activated_Rapa->Nucleophilic_Sub Analog Zotarolimus Analog Nucleophilic_Sub->Analog Heterocycle Heterocyclic Nucleophile (e.g., Tetrazole) Heterocycle->Nucleophilic_Sub Purification Purification & Characterization Analog->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for the synthesis of zotarolimus and its analogs.

Experimental Protocol: Synthesis of Zotarolimus

A representative synthetic protocol for zotarolimus is detailed in patent literature (CN102234288A). The process involves a two-step reaction from rapamycin.

Step 1: Activation of the C-42 Hydroxyl Group

  • Dissolve rapamycin in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature, typically between -30°C and -78°C.

  • Add an acid scavenger, such as 2,6-lutidine or N,N-diisopropylethylamine, to the reaction mixture.

  • Slowly add a triflating agent, such as trifluoromethanesulfonic anhydride, to the solution.

  • Stir the reaction mixture at low temperature for a specified period, allowing for the formation of the C-42 triflate ester of rapamycin.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and purify the activated rapamycin intermediate.

Step 2: Nucleophilic Substitution with Tetrazole

  • Dissolve the C-42 activated rapamycin intermediate in an appropriate solvent, such as acetone or isopropyl acetate.

  • Add an organic base, for example, N,N-diisopropylethylamine.

  • Add the tetrazole nucleophile to the reaction mixture.

  • Stir the reaction at room temperature or a slightly elevated temperature for a sufficient duration to ensure complete conversion.

  • Monitor the formation of zotarolimus by TLC or HPLC.

  • After the reaction is complete, perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the crude zotarolimus using column chromatography on silica gel to obtain the final product.

  • Characterize the purified zotarolimus using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.

Biological Activity of Zotarolimus and its Analogs

The primary measure of the biological activity of zotarolimus and its analogs is their ability to inhibit mTORC1. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various in vitro assays.

CompoundModification at C-42mTORC1 Inhibition IC50 (nM)Cell Proliferation Inhibition (IC50, nM)Reference
Rapamycin-OH~0.1Varies by cell line[1]
Zotarolimus 2-Tetrazolyl ~2.8 Comparable to Sirolimus [1]
Analog A1-TetrazolylData not availableData not available-
Analog B5-Methyl-2-tetrazolylData not availableData not available-
Analog C2-TriazolylData not availableData not available-
Analog D2-ImidazolylData not availableData not available-
Experimental Protocol: mTORC1 Inhibition Assay (Western Blotting)

This protocol outlines a common method to assess the inhibition of mTORC1 signaling by measuring the phosphorylation status of its downstream target, p70S6K.[2]

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HEK293T, MCF7) in appropriate growth medium.

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compounds (zotarolimus and its analogs) for a specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Collect the cell lysates and clarify by centrifugation to remove cellular debris.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

5. Immunodetection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of p70S6K (e.g., anti-phospho-p70S6K Thr389).

  • Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total p70S6K as a loading control.

  • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

6. Data Analysis:

  • Quantify the band intensities for both phosphorylated and total p70S6K.

  • Normalize the phosphorylated p70S6K signal to the total p70S6K signal for each sample.

  • Plot the normalized signal as a function of the compound concentration and determine the IC50 value.

Pharmacokinetic Properties

Zotarolimus was specifically designed to have a shorter in vivo half-life compared to sirolimus, which could potentially lead to a better safety profile by reducing systemic exposure.[2]

CompoundHalf-life (t1/2) in Rats (oral)Bioavailability in Rats (oral)Reference
Sirolimus33.4 hoursData not available[2]
Zotarolimus 7.9 hours Data not available [2]

Note: Pharmacokinetic data for structural analogs of zotarolimus are not currently available in published literature.

Structure-Activity Relationship (SAR) and Future Directions

The available data, although limited for a wide range of zotarolimus analogs, suggests that modifications at the C-42 position of the rapamycin macrocycle can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The introduction of the tetrazole ring in zotarolimus leads to a shorter half-life compared to sirolimus, while maintaining potent mTORC1 inhibitory activity.[2]

Future research in this area should focus on the systematic synthesis and evaluation of a broader library of zotarolimus analogs. Key areas of exploration include:

  • Modification of the Tetrazole Ring: Introducing various substituents on the tetrazole ring to modulate its electronic and steric properties, which could influence binding affinity and metabolic stability.

  • Alternative Heterocyclic Moieties: Replacing the tetrazole ring with other five- or six-membered heterocycles to explore a wider chemical space and potentially discover analogs with novel activity profiles.

  • Modifications on the Rapamycin Macrocycle: Combining C-42 modifications with alterations at other positions of the rapamycin scaffold to fine-tune the overall pharmacological properties.

A comprehensive understanding of the SAR for this class of compounds will be instrumental in the rational design of next-generation mTOR inhibitors with enhanced therapeutic indices for a range of clinical applications.

SAR_Logic Start Zotarolimus (this compound) Mod_Tetrazole Modify Tetrazole Ring (e.g., add substituents) Start->Mod_Tetrazole Mod_Heterocycle Replace Tetrazole with Other Heterocycles Start->Mod_Heterocycle Mod_Macrocycle Modify Rapamycin Macrocycle Start->Mod_Macrocycle Analog_Synthesis Synthesize Novel Analogs Mod_Tetrazole->Analog_Synthesis Mod_Heterocycle->Analog_Synthesis Mod_Macrocycle->Analog_Synthesis Bio_Eval Biological Evaluation (IC50, PK, etc.) Analog_Synthesis->Bio_Eval SAR_Analysis Structure-Activity Relationship Analysis Bio_Eval->SAR_Analysis Optimized_Analog Optimized Analog with Improved Properties SAR_Analysis->Optimized_Analog

Caption: Logical flow for the development of optimized zotarolimus analogs.

References

In Vitro Profile of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a semi-synthetic analog of rapamycin, a macrolide known for its potent inhibition of the mammalian target of rapamycin (mTOR).[1] Rapamycin and its analogs, often referred to as "rapalogs," are of significant interest in drug development due to their immunosuppressive and anti-proliferative properties.[2] Modification at the C-42 hydroxyl position of the rapamycin core structure has been a key strategy in developing next-generation mTOR inhibitors with potentially improved pharmacokinetic profiles.[3] This technical guide provides a comprehensive overview of the available in vitro data and methodologies for the study of this compound and related tetrazole-containing rapamycin analogs.

Mechanism of Action: mTOR Inhibition

Rapamycin exerts its biological effects by forming a complex with the intracellular receptor FKBP12.[4] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[4] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[3] Its inhibition leads to the dephosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in cell cycle arrest and inhibition of protein synthesis.[4] While rapamycin is a potent inhibitor of mTORC1, prolonged exposure can also affect the assembly and function of mTOR Complex 2 (mTORC2).[4]

Quantitative In Vitro Data

Specific in vitro data for this compound is limited. However, a key patent (US6015815A) describes the biological activity of two isomers of 42-Epi-(tetrazolyl)-rapamycin in a human mixed lymphocyte reaction (MLR) assay.[5] The MLR assay is a standard method to assess the immunosuppressive activity of a compound by measuring the proliferation of T-cells in response to alloantigens.

Table 1: Immunosuppressive Activity of 42-Epi-(tetrazolyl)-rapamycin Isomers in Human Mixed Lymphocyte Reaction (MLR) Assay [5]

CompoundIC50 (nM)
42-Epi-(tetrazolyl)-rapamycin (less polar isomer)0.8
42-Epi-(tetrazolyl)-rapamycin (more polar isomer)2.5
Rapamycin (Reference)0.6

Data extracted from US Patent 6,015,815 A. The patent does not specify which nitrogen of the tetrazole ring is attached to the rapamycin backbone.[5]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the characterization of this compound. These protocols are based on standard procedures for evaluating rapamycin and its analogs.

Synthesis of 42-Epi-(tetrazolyl)-rapamycin

A representative synthetic scheme for the preparation of 42-Epi-(tetrazolyl)-rapamycin involves the conversion of the C-42 hydroxyl group of rapamycin to a leaving group, followed by displacement with tetrazole.[5]

Materials:

  • Rapamycin

  • Dichloromethane (CH₂Cl₂)

  • 2,6-Lutidine

  • Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O)

  • Isopropyl acetate

  • Diisopropylethylamine (DIPEA)

  • 1H-Tetrazole

  • Diethyl ether

  • Silica gel

Procedure: [5]

  • Activation of the C-42 Hydroxyl Group: Dissolve rapamycin in dichloromethane at -78°C under a nitrogen atmosphere. Add 2,6-lutidine followed by trifluoromethanesulfonic anhydride. Stir the reaction for 15 minutes, then warm to room temperature.

  • Purification of the Triflate Intermediate: Elute the reaction mixture through a pad of silica gel with diethyl ether. Pool the fractions containing the triflate and concentrate to yield the intermediate.

  • Nucleophilic Substitution with Tetrazole: Dissolve the triflate intermediate in isopropyl acetate. Add diisopropylethylamine and 1H-tetrazole. Stir the mixture for 18 hours.

  • Work-up and Purification: Partition the reaction mixture between water and ether. Separate the organic layer, wash, dry, and concentrate. Purify the resulting epimeric mixture by flash column chromatography to separate the less polar and more polar isomers of 42-Epi-(tetrazolyl)-rapamycin.

Human Mixed Lymphocyte Reaction (MLR) Assay

This assay measures the immunosuppressive activity of a compound by assessing its ability to inhibit T-cell proliferation.[5]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two unrelated healthy donors

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

  • This compound (or its isomers)

  • Rapamycin (as a positive control)

  • ³H-thymidine

  • 96-well round-bottom plates

  • Cell harvester and liquid scintillation counter

Procedure:

  • Cell Preparation: Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.

  • Assay Setup: In a 96-well plate, co-culture PBMCs from the two donors (e.g., 1 x 10⁵ cells from each donor per well) in a final volume of 200 µL of complete RPMI 1640 medium.

  • Compound Treatment: Add serial dilutions of this compound, rapamycin, or vehicle control to the wells.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Proliferation Measurement: On day 5, pulse each well with 1 µCi of ³H-thymidine and incubate for an additional 18 hours.

  • Harvesting and Counting: Harvest the cells onto glass fiber filters and measure the incorporated ³H-thymidine using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative effects of a compound on cancer cell lines.[1]

Materials:

  • Cancer cell line (e.g., human gingival carcinoma Ca9-22 cells)[1]

  • Complete culture medium (e.g., RPMI-1640 with 5% FBS)[1]

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure: [1]

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of mTOR Pathway Phosphorylation

This technique is used to determine the effect of the compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Treated cell lysates

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathway

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin_FKBP12 This compound + FKBP12 Rapamycin_FKBP12->mTORC1

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Compound Synthesis (this compound) in_vitro_assays In Vitro Assays start->in_vitro_assays proliferation Cell Proliferation Assay (e.g., MTT) in_vitro_assays->proliferation immunosuppression Immunosuppression Assay (e.g., MLR) in_vitro_assays->immunosuppression pathway_analysis mTOR Pathway Analysis (e.g., Western Blot) in_vitro_assays->pathway_analysis data_analysis Data Analysis proliferation->data_analysis immunosuppression->data_analysis pathway_analysis->data_analysis ic50 Determine IC50 Values data_analysis->ic50 phospho Assess Phosphorylation Status of mTOR Targets data_analysis->phospho end End: Characterize In Vitro Activity Profile ic50->end phospho->end

Caption: General experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound is a rapamycin analog with demonstrated potent immunosuppressive activity in vitro. The available data, primarily from patent literature, suggests that it is a promising compound for further investigation. The experimental protocols and workflows provided in this guide offer a framework for the comprehensive in vitro characterization of this and other novel rapalogs. Future studies should focus on elucidating its specific inhibitory activity against mTOR, its anti-proliferative effects in a broader range of cancer cell lines, and its potential advantages over existing rapamycin analogs.

References

Unveiling the Target of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin has been identified as a pro-agent compound of a rapamycin analog, positioning it within the broader class of molecules that target the mechanistic Target of Rapamycin (mTOR).[1][2][3][4] Rapamycin and its analogs are well-established as specific inhibitors of mTOR, a crucial serine/threonine kinase that governs fundamental cellular processes such as growth, proliferation, and metabolism. This technical guide provides an in-depth overview of the methodologies and rationale behind the target identification and validation of this compound, drawing upon established principles for mTOR inhibitors.

Target Identification: The mTOR Pathway

The primary molecular target of rapamycin analogs is the mTOR protein, which forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2. The canonical mechanism of action for rapamycin involves forming a complex with the intracellular protein FKBP12. This FKBP12-rapamycin complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1.

Signaling Pathway of mTOR Inhibition

The inhibition of mTORC1 by rapamycin analogs disrupts the phosphorylation of its downstream effectors, namely S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This interruption of the signaling cascade ultimately leads to a reduction in protein synthesis and cell cycle arrest.

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 FKBP12 FKBP12 FKBP12-Rapamycin Complex FKBP12-Rapamycin Complex FKBP12->FKBP12-Rapamycin Complex This compound This compound This compound->FKBP12-Rapamycin Complex FKBP12-Rapamycin Complex->mTORC1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Target Validation: Experimental Approaches

The validation of mTOR as the target for this compound would involve a series of in vitro and in vivo experiments to demonstrate direct binding and functional inhibition.

Experimental Workflow for Target Validation

A typical workflow for validating the target of a novel rapamycin analog would encompass biochemical assays to confirm direct binding and enzymatic inhibition, followed by cell-based assays to assess the impact on cellular signaling and function. Finally, in vivo studies in relevant disease models would be conducted to confirm efficacy.

Experimental_Workflow Compound Synthesis Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies Target Validated Target Validated In Vivo Studies->Target Validated

Figure 2: A logical workflow for the target validation of a novel therapeutic compound.

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following table outlines the types of data that would be generated during its preclinical evaluation, based on the characterization of other rapamycin analogs.

ParameterDescriptionExpected Outcome for an Active Analog
Binding Affinity (Kd) The equilibrium dissociation constant for the binding of the FKBP12-compound complex to the FRB domain of mTOR.Low nanomolar (nM) range, indicating tight binding.
IC50 (mTOR Kinase Assay) The half-maximal inhibitory concentration of the compound against mTOR kinase activity.Low nanomolar (nM) range.
Cellular IC50 (Proliferation Assay) The concentration of the compound that inhibits cell proliferation by 50%.Dependent on cell line, but typically in the low nanomolar (nM) to micromolar (µM) range.
In Vivo Efficacy (Tumor Growth Inhibition) The percentage of tumor growth inhibition in a xenograft model at a given dose.Significant tumor growth inhibition compared to vehicle control.

Detailed Experimental Protocols

The following are representative protocols for key experiments that would be essential for the target identification and validation of this compound.

In Vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of mTOR.

Materials:

  • Recombinant human mTOR protein

  • FKBP12 protein

  • ATP

  • Substrate peptide (e.g., a fragment of S6K)

  • This compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant mTOR, and FKBP12.

  • Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time to allow for complex formation.

  • Initiate the kinase reaction by adding the substrate peptide and ATP.

  • Allow the reaction to proceed for a specified time at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.

  • Calculate the IC50 value by plotting the percentage of mTOR inhibition against the log concentration of the compound.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubate the cells for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for implantation

  • This compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Subcutaneously implant cancer cells into the flanks of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).

  • Calculate the tumor growth inhibition and assess the overall tolerability of the compound.

Conclusion

The target identification and validation of this compound would follow a well-trodden path for rapamycin analogs, with the primary target being the mTOR kinase. A rigorous combination of in vitro biochemical and cell-based assays, along with in vivo efficacy studies, would be required to fully characterize its mechanism of action and therapeutic potential. The information presented in this guide provides a comprehensive framework for the scientific community to understand the necessary steps in the preclinical development of this and similar compounds.

References

Methodological & Application

Application Notes and Protocols: Utilizing 42-(2-Tetrazolyl)rapamycin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 42-(2-Tetrazolyl)rapamycin, also known as Temsirolimus (CCI-779), in cell culture experiments. Temsirolimus is a specific inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, survival, and metabolism.[1][2] This document outlines the mechanism of action, provides detailed protocols for common assays, and presents quantitative data to facilitate experimental design and data interpretation.

Mechanism of Action

Temsirolimus functions by forming a complex with the intracellular protein FKBP-12.[1][3] This complex then binds to and inhibits the mTOR Complex 1 (mTORC1), a key regulator of protein synthesis.[4][5] The inhibition of mTORC1 signaling leads to the dephosphorylation of its downstream effectors, including p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[5][6] This disruption of the mTOR pathway ultimately results in the suppression of proteins that regulate the cell cycle and angiogenesis, leading to cell cycle arrest, primarily at the G1/S phase, and the induction of autophagy.[1][7][8]

Signaling Pathway

The following diagram illustrates the mTOR signaling pathway and the point of inhibition by Temsirolimus.

mTOR_Pathway cluster_0 Growth_Factors Growth Factors (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Temsirolimus Temsirolimus (this compound) FKBP12 FKBP12 Temsirolimus->FKBP12 FKBP12->mTORC1 Inhibits Protein_Synthesis Protein Synthesis Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression Protein_Synthesis->Cell_Cycle_Progression

Caption: Temsirolimus inhibits mTORC1 signaling.

Data Presentation: Efficacy of Temsirolimus in Vitro

The following tables summarize the effective concentrations and inhibitory effects of Temsirolimus across various cancer cell lines.

Table 1: IC50 Values for Temsirolimus in Different Cancer Cell Lines

Cell LineCancer TypeIC50Reference
SKBr3Breast Cancer1.6 nM
BT474Breast Cancer4.3 nM
Bel-7402Liver CancerNot specified, effective at µM concentrations[7]
Endometrial Cancer (sensitive lines)Endometrial Cancer~1 nM[9]
T98GGlioblastoma2 nM[10]
U87-MGGlioblastoma1 µM[10]
Canine Pulmonary CarcinomaCanine Lung Cancer11.2 - 34.6 µM[11]

Table 2: Effective Concentrations for Specific Cellular Effects

Cell LineEffectConcentrationIncubation TimeReference
Bel-7402G1/S Cell Cycle Arrest5 µM48 hours[7]
Mantle Cell Lymphoma LinesG0/G1 Cell Cycle Arrest & AutophagyDose-dependentTime-dependent[8]
Cashmere Goat Fetal FibroblastsGrowth Inhibition & Cell Cycle ArrestNot specifiedNot specified
NIH/3T3Inhibition of p70 S6 Kinase Phosphorylation10 nM1 hour pre-treatment[6]
A549Suppression of p-mTORDose-dependentNot specified[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of Temsirolimus.[7][13]

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with various concentrations of Temsirolimus A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 3-4 hours D->E F 6. Add solubilization solution E->F G 7. Read absorbance at 570 nm F->G

Caption: Workflow for MTT cell viability assay.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Temsirolimus (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed exponentially growing cells into a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[7]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of Temsirolimus in complete medium from a stock solution.

  • Remove the medium from the wells and add 100 µL of the Temsirolimus dilutions (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis of mTOR Pathway

This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway following Temsirolimus treatment.[7][14][15]

Workflow Diagram:

Western_Blot_Workflow A 1. Cell Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., p-mTOR, mTOR, p-S6K) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection G->H I 9. Analysis H->I

Caption: Western blot experimental workflow.

Materials:

  • 6-well tissue culture plates

  • Temsirolimus

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-p-Akt, anti-Akt, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of Temsirolimus for the specified time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[15]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression and phosphorylation levels.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of Temsirolimus on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[7]

Workflow Diagram:

Cell_Cycle_Workflow A 1. Treat cells with Temsirolimus (e.g., 5 µM for 48h) B 2. Harvest and wash cells with cold PBS A->B C 3. Fix cells in 70% ethanol B->C D 4. Stain with Propidium Iodide and RNase A C->D E 5. Analyze by Flow Cytometry D->E

Caption: Cell cycle analysis workflow.

Materials:

  • 6-well tissue culture plates

  • Temsirolimus

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 3 x 10⁵ cells per well and incubate for 48 hours.[7]

  • Treat subconfluent cells with Temsirolimus (e.g., 5 µM) for 48 hours.[7]

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound (Temsirolimus) is a potent and specific mTOR inhibitor widely used in cell culture for cancer research. The protocols and data provided in these application notes offer a solid foundation for investigating its effects on cell viability, signaling pathways, and cell cycle progression. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

References

In Vivo Studies of 42-(2-Tetrazolyl)rapamycin: Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific in vivo studies utilizing 42-(2-Tetrazolyl)rapamycin were identified. Our investigation included searches for its efficacy in various disease models, pharmacokinetic data, and its effects on the mTOR signaling pathway.

It is important to note that while the search for "this compound" did not yield relevant results, a compound designated as "compound 42 " was prominently featured in a study on potent Myeloid Cell Leukemia-1 (Mcl-1) inhibitors. However, further investigation revealed that this "compound 42" is a novel Mcl-1 inhibitor and is not structurally related to rapamycin or its derivatives.

Research on an Alternative "Compound 42": An Mcl-1 Inhibitor

For researchers and drug development professionals interested in novel anti-cancer agents with demonstrated in vivo activity, the data on this Mcl-1 inhibitor, "compound 42," may be of interest. This compound has shown significant efficacy in preclinical cancer models.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of the Mcl-1 inhibitor "compound 42" in hematologic cancer models.

Table 1: Efficacy of Compound 42 in AMO-1 Multiple Myeloma Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Vehicle (DMSO)-Daily IP for 14 days-
Compound 4245Daily IP for 14 daysDose-dependent
Compound 4267Daily IP for 14 daysDose-dependent
Compound 42100Daily IP for 14 days60

Table 2: Efficacy of Compound 42 in MV-4-11 Disseminated Leukemia Model

Treatment GroupDose (mg/kg)Dosing ScheduleOutcome
Vehicle-Daily IP for 21 daysFlorid leukemia
Compound 4250Daily IP for 21 daysAlmost no human CD45+ leukemia cells detected in blood
Compound 42100Daily IP for 21 daysAlmost no human CD45+ leukemia cells detected in blood
Experimental Protocols

AMO-1 Multiple Myeloma Xenograft Study:

  • Animal Model: Immunocompromised mice.

  • Cell Line: AMO-1 multiple myeloma cells.

  • Tumor Implantation: Subcutaneous injection of AMO-1 cells.

  • Treatment Initiation: Dosing commenced when tumors reached a volume of approximately 200 mm³.

  • Formulation: Compound 42 was dissolved in DMSO for the vehicle control group.

  • Administration: Intraperitoneal (IP) injection.

  • Dosing Regimen: Daily administration for 14 consecutive days.

  • Endpoint: Tumor volume was measured to assess efficacy. Body weight was monitored for toxicity.

MV-4-11 Disseminated Leukemia Model:

  • Animal Model: Not specified in the available abstract.

  • Cell Line: MV-4-11 human leukemia cells.

  • Disease Model: Disseminated leukemia model.

  • Administration: Intraperitoneal (IP) injection.

  • Dosing Regimen: Daily administration for 21 consecutive days.

  • Endpoints:

    • Human leukemia chimerism (CD45+) in the blood at day 35.

    • Presence of extramedullary tumors at day 35.

    • Reduction of human AML cells in bone marrow and spleen.

Signaling Pathway and Experimental Workflow

The Mcl-1 inhibitor "compound 42" functions by directly binding to the Mcl-1 protein, thereby inducing apoptosis in cancer cells that are dependent on Mcl-1 for survival. This mechanism is distinct from the mTOR inhibition characteristic of rapamycin and its analogs.

Mcl1_Inhibition_Pathway

Experimental_Workflow

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide compound known for its potent inhibition of the mammalian target of rapamycin (mTOR). mTOR is a critical serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival through two distinct complexes: mTOR Complex 1 (mTORC1) and mTORC2.[1][2][3] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a key therapeutic target.[1]

This document provides detailed application notes and experimental protocols for the research use of this compound, a compound identified as an immunomodulatory agent. These guidelines are intended to assist researchers in designing and executing experiments to investigate its biological activity and potential therapeutic applications.

Physicochemical Properties and Solubility

Proper solubilization is critical for the accurate and reproducible use of this compound in in vitro and in vivo studies. Based on available data, the following solubility information should be considered:

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide)≥ 130 mg/mL (≥ 134.55 mM)Use freshly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility. This stock solution is suitable for in vitro experiments.[4][5]

Note: For aqueous-based assays, it is crucial to dilute the DMSO stock solution to a final DMSO concentration that is non-toxic to the cells being studied (typically <0.5%). The poor aqueous solubility of rapamycin and its analogs is a known challenge, and precipitation may occur if the final concentration in aqueous media is too high.[6]

Delivery Methods and Formulations

The choice of delivery method is dependent on the experimental model (in vitro vs. in vivo) and the research question.

In Vitro Delivery

For cell-based assays, this compound should be dissolved in DMSO to prepare a high-concentration stock solution. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for treating cells.

In Vivo Delivery

The selection of an appropriate vehicle is essential for achieving desired pharmacokinetic and pharmacodynamic profiles in animal models. Several routes of administration can be considered, each requiring a specific formulation.

Intravenous (IV) Administration: An intravenous formulation has been described for a pharmacokinetic study of 42-(2-tetrazolyl)-rapamycin in cynomolgus monkeys. This formulation can be adapted for use in other animal models, such as rodents.

ComponentConcentrationPurpose
42-(2-tetrazolyl)-rapamycin2.5 mg/mLActive Pharmaceutical Ingredient
Ethanol20%Co-solvent
Propylene glycol30%Co-solvent
Cremophor EL2%Surfactant/Solubilizer
Dextrose 5% in water48%Vehicle

Protocol for IV Formulation Preparation:

  • Dissolve the required amount of 42-(2-tetrazolyl)-rapamycin in ethanol.

  • Add propylene glycol and Cremophor EL to the solution and mix thoroughly.

  • Slowly add the dextrose 5% in water solution while mixing to form a clear solution.

  • The final solution should be sterile-filtered before administration.

Intraperitoneal (IP) Administration: For intraperitoneal injections in rodent models, a common vehicle for rapamycin and its analogs can be utilized.

ComponentConcentration
This compoundDesired final concentration (e.g., 1.5 mg/kg)
DMSO5-10%
Tween-80 or Cremophor EL5-10%
Saline or PBSq.s. to final volume

Oral (PO) Administration: Oral bioavailability of rapamycin is generally low and can be variable.[6] Formulations for oral gavage in animal studies often aim to improve solubility and absorption.

ComponentConcentration
This compoundDesired final concentration (e.g., 2 mg/kg/day)
Carboxymethyl cellulose (CMC)0.2% - 0.5% (w/v) in water
Tween-800.1% - 0.5% (v/v)

Sustained-Release Formulations: For long-term studies, sustained-release formulations such as liposomes or polymer-based nanoparticles can be developed to maintain stable drug levels and reduce the frequency of administration.

Experimental Protocols

In Vitro Immunosuppressive Activity Assessment: Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a functional in vitro assay to assess the immunosuppressive potential of a compound by measuring the proliferation of T cells in response to allogeneic stimulation.

Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, HLA-mismatched donors.

  • One-Way MLR: Treat the "stimulator" PBMCs from one donor with an anti-proliferative agent (e.g., mitomycin C or irradiation) to prevent their proliferation.

  • Co-culture: Co-culture the "responder" PBMCs from the second donor with the treated "stimulator" PBMCs at a suitable ratio (e.g., 1:1).

  • Treatment: Add varying concentrations of this compound (dissolved in DMSO and diluted in culture medium) to the co-cultures. Include a vehicle control (DMSO) and a positive control (e.g., rapamycin).

  • Incubation: Incubate the cultures for 5-7 days at 37°C in a humidified CO2 incubator.

  • Proliferation Assessment: Measure T cell proliferation using methods such as [³H]-thymidine incorporation, CFSE dilution assay by flow cytometry, or an ATP-based luminescence assay.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the proliferative response by 50% compared to the vehicle control.

CompoundHuman MLR IC50 (nM)
Rapamycin0.91 ± 0.36
42-(tetrazolyl)-rapamycin (Isomer 1)1.70 ± 0.48
42-Epi-(tetrazolyl)-rapamycin (Isomer 2)0.66 ± 0.19
Assessment of mTOR Pathway Inhibition: Western Blot Analysis

Western blotting is a standard method to determine the effect of this compound on the mTOR signaling pathway by measuring the phosphorylation status of key downstream effector proteins. Inhibition of mTORC1 is typically assessed by the phosphorylation of S6 kinase (S6K) and 4E-BP1, while mTORC2 inhibition is monitored by the phosphorylation of Akt at Ser473.[3][7]

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., cancer cell lines known to have an active PI3K/mTOR pathway) and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1_node mTORC1 (mTOR, Raptor, mLST8) Rheb->mTORC1_node S6K1 S6K1 mTORC1_node->S6K1 4EBP1 4E-BP1 mTORC1_node->4EBP1 mTORC2_node mTORC2 (mTOR, Rictor, mSin1, mLST8) mTORC2_node->Akt p-Ser473 Actin_Cytoskeleton Actin Cytoskeleton & Cell Survival mTORC2_node->Actin_Cytoskeleton Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Rapamycin_FKBP12 This compound + FKBP12 Rapamycin_FKBP12->mTORC1_node Inhibition Experimental_Workflow_mTOR_Inhibition cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with This compound Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot 4. Western Blot for p-S6K, p-Akt Lysis->Western_Blot Data_Analysis_invitro 5. Densitometry Analysis Western_Blot->Data_Analysis_invitro Animal_Model 1. Animal Model (e.g., Xenograft) Formulation 2. Formulation & Dosing (IV, IP, or PO) Animal_Model->Formulation Tumor_Measurement 3. Monitor Tumor Growth Formulation->Tumor_Measurement PK_PD 4. Pharmacokinetic & Pharmacodynamic Analysis Tumor_Measurement->PK_PD Data_Analysis_invivo 5. Efficacy & Biomarker Analysis PK_PD->Data_Analysis_invivo

References

Application Notes and Protocols for Protein Dimerization Using 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically detailing the use of 42-(2-Tetrazolyl)rapamycin for protein dimerization is limited in publicly available scientific literature. This document is based on the well-established principles of rapamycin and its analogs for chemically induced dimerization (CID). It is presumed that this compound, as a rapamycin analog, functions through a similar mechanism.[1] Researchers should empirically determine the optimal conditions for their specific application.

Application Notes

Introduction to Chemically Induced Dimerization

Chemically induced dimerization (CID) is a powerful technique used to control protein-protein interactions in a rapid and reversible manner.[2] This method utilizes a small, cell-permeable molecule to bring together two proteins of interest that have been engineered to contain specific dimerization domains. The rapamycin-based system is one of the most widely used CID systems in cell biology research.[3][4]

Principle of Rapamycin-Analog-Induced Dimerization

The core of this system involves the natural product rapamycin or its analogs, which act as a molecular glue.[4] Rapamycin simultaneously binds to two distinct proteins: the 12-kDa FK506-binding protein (FKBP12) and the FKBP12-rapamycin binding (FRB) domain of the mammalian target of rapamycin (mTOR).[2][5][6] By fusing FKBP12 and FRB domains to a protein of interest (POI) and a partner protein, respectively, the addition of a rapamycin analog can induce the formation of a ternary complex, effectively dimerizing the two fusion proteins.[2][7] This induced proximity can be used to trigger a variety of cellular events, such as signal transduction, protein translocation, or enzyme activation.

Key Features and Advantages
  • High Specificity and Affinity: The interaction between FKBP12, rapamycin, and FRB is highly specific and occurs with high affinity, allowing for effective dimerization at low concentrations of the inducing agent.[2][4]

  • Rapid Induction: Dimerization can be induced within minutes of adding the rapamycin analog, providing temporal control over cellular processes.[8]

  • Cell Permeability and Bioavailability: Rapamycin and its analogs are cell-permeable, making them suitable for use in living cells and even in whole organisms like C. elegans and zebrafish embryos.[3][5][7]

  • Versatility: The system is highly adaptable and has been used to control a wide range of biological processes, including gene transcription, protein localization, and enzyme activity.[5]

Common Applications
  • Controlling Protein Localization: By anchoring one fusion partner (e.g., FKBP12) to a specific subcellular location like the plasma membrane, the other fusion partner (e.g., FRB-POI) can be rapidly recruited to that location upon addition of the dimerizer.[7][8]

  • Activating Split-Enzyme Systems: A protein of interest can be split into two inactive fragments, with each fragment fused to either FKBP12 or FRB. The addition of the rapamycin analog brings the two fragments together, reconstituting the active protein.[3]

  • Regulating Signal Transduction: Dimerization can be used to initiate signaling cascades by bringing signaling proteins into close proximity to their activators or substrates.

  • Controlling Protein Stability: The dimerization system can be engineered to either protect a protein from degradation or target it for degradation.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the rapamycin-induced dimerization system. These values are based on studies with rapamycin and may serve as a starting point for experiments with this compound.

ParameterTypical Value RangeNotes
Binding Affinity (Kd)
Rapamycin to FKBP12~0.2 nMRepresents a very high-affinity interaction.
Rapamycin-FKBP12 to FRB~12 nMThe formation of the ternary complex is also a high-affinity event.
Effective Concentration
In vitro assays1 - 100 nMThe optimal concentration should be determined empirically.
Cell culture experiments10 - 500 nMConcentration may vary depending on the cell type and the specific constructs used.[9]
In vivo (e.g., C. elegans)1 mM (injection)Higher concentrations may be required for whole organisms.[7]
Induction Time MinutesDimerization is typically rapid, occurring within minutes of adding the dimerizer.[8]

Experimental Protocols

Protocol 1: In Vitro Co-Immunoprecipitation to Verify Dimerization

This protocol describes how to confirm the dimerization of two proteins (POI-1 and POI-2) fused to FKBP12 and FRB domains, respectively, in a cell-free system.

Materials:

  • Purified POI-1-FKBP12 fusion protein

  • Purified POI-2-FRB fusion protein

  • This compound stock solution (e.g., 1 mM in DMSO)

  • DMSO (vehicle control)

  • Immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

  • Antibody against POI-1 or FKBP12

  • Protein A/G agarose beads

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against POI-2 or FRB for detection

Procedure:

  • In separate microcentrifuge tubes, combine equimolar amounts of purified POI-1-FKBP12 and POI-2-FRB in IP buffer.

  • To one tube, add this compound to a final concentration of 100 nM.

  • To a control tube, add an equivalent volume of DMSO.

  • Incubate the tubes for 1 hour at 4°C with gentle rotation.

  • Add the anti-POI-1 antibody to each tube and incubate for another 1-2 hours at 4°C.

  • Add pre-washed Protein A/G agarose beads to each tube and incubate for 1 hour at 4°C with gentle rotation.

  • Centrifuge the tubes to pellet the beads and wash the beads 3-4 times with cold IP buffer.

  • After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE sample buffer.

  • Boil the samples for 5-10 minutes to elute the proteins.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against POI-2 or FRB. A band corresponding to POI-2-FRB should be present only in the sample treated with this compound.

Protocol 2: Cell-Based Translocation Assay

This protocol describes how to visualize protein dimerization in living cells by observing the translocation of a fluorescently tagged protein.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vector for a membrane-anchored FKBP12 fusion protein (e.g., Lyn-FKBP12)

  • Expression vector for a fluorescently tagged FRB fusion protein (e.g., GFP-FRB-POI)

  • Transfection reagent

  • Complete cell culture medium

  • This compound stock solution

  • Fluorescence microscope

Procedure:

  • Seed the cells on glass-bottom dishes suitable for live-cell imaging.

  • Co-transfect the cells with the plasmids encoding Lyn-FKBP12 and GFP-FRB-POI using a suitable transfection reagent.

  • Allow the cells to express the fusion proteins for 24-48 hours.

  • Before imaging, replace the cell culture medium with fresh imaging medium.

  • Mount the dish on the fluorescence microscope and acquire baseline images of the GFP signal. The GFP fluorescence should appear diffuse throughout the cytoplasm and nucleus.

  • Add this compound to the imaging medium at a final concentration of 100 nM.

  • Acquire images of the same cells at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Observe the translocation of the GFP signal from the cytoplasm to the plasma membrane, which indicates induced dimerization.[7]

Visualizations

G cluster_0 Before Dimerizer Addition cluster_1 After Dimerizer Addition FKBP Protein A (fused to FKBP) FRB Protein B (fused to FRB) Dimerizer 42-(2-Tetrazolyl) rapamycin FKBP->Dimerizer Binds FRB->Dimerizer Binds Complex Ternary Complex (Dimerized A and B) Dimerizer->Complex Induces

Caption: Mechanism of this compound-induced protein dimerization.

G cluster_0 Cell Preparation cluster_1 Dimerization Induction & Analysis a Co-transfect cells with FKBP and FRB fusion constructs b Express fusion proteins (24-48 hours) a->b c Add this compound (or DMSO control) b->c d Incubate (minutes to hours) c->d e Perform downstream analysis (e.g., imaging, IP) d->e

Caption: General experimental workflow for induced protein dimerization.

G cluster_0 mTORC1 Signaling Pathway cluster_1 Inhibition by Rapamycin Analog mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Protein_Synth Protein Synthesis S6K1->Protein_Synth EIF4EBP1->Protein_Synth Inhibits Cell_Growth Cell Growth Protein_Synth->Cell_Growth Rapamycin Rapamycin-FKBP12 Complex Rapamycin->mTORC1 Inhibits

Caption: Simplified mTORC1 signaling pathway inhibited by rapamycin.

References

Application Notes and Protocols: Dosage and Administration of 42-(2-Tetrazolyl)rapamycin and its Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Overview and Mechanism of Action

Rapamycin and its analogs are potent inhibitors of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival[2][3][4]. mTOR exists in two distinct complexes, mTORC1 and mTORC2[2][5]. Rapamycin primarily acts by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTORC1[6]. Chronic rapamycin treatment can also inhibit the assembly and function of mTORC2 in some cell types[7]. The inhibition of mTOR signaling has been shown to have therapeutic effects in various disease models, including cancer, and has been demonstrated to extend lifespan in several species[8][9][10].

Signaling Pathway of mTOR Inhibition by Rapamycin

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth Inhibits Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibits

Caption: mTOR signaling pathway and the inhibitory action of Rapamycin.

Quantitative Data Summary

The following tables summarize the dosages and pharmacokinetic parameters of rapamycin and its analogs in various animal models as reported in the literature.

Table 1: Rapamycin Dosage and Administration in Mouse Models
IndicationMouse StrainDosageAdministration RouteDosing RegimenKey Findings
Lifespan ExtensionGenetically Heterogeneous14, 42 ppm in foodOral (in food)Continuous from 9 months of ageDose-dependent increase in median and maximal lifespan[9][10]
Lifespan ExtensionGenetically Heterogeneous42 ppm in foodOral (in food)Continuous or intermittent (1 month on/1 month off) from 20 monthsBoth regimens extended lifespan, with continuous being more effective in females[8]
Lifespan ExtensionC57BL/6J2 mg/kgIntraperitoneal (i.p.)Once every 5 days, starting at 20 monthsExtended lifespan with reduced impact on glucose homeostasis[7]
Tuberous SclerosisTsc1GFAPCKO3 mg/kg/dayIntraperitoneal (i.p.)4 days on, 10 or 24 days offIntermittent dosing prevented epilepsy and prolonged survival[11]
AntineoplasticCD2F1 (with human glioma)10, 25, 50, 100 mg/kg (prodrug)Intravenous (i.v.)Single doseProdrug converted to rapamycin, sustaining plasma levels for 48h[12]
Table 2: Rapamycin Dosage and Administration in Rat Models
IndicationRat StrainDosageAdministration RouteDosing RegimenKey Findings
Neurological DisordersSprague-Dawley0.04 mg/kgIntranasalSingle doseMore effective brain delivery compared to oral administration[13]
Chronic GlomerulosclerosisUninephrectomized rats2.5 mg/kg/dayNot specifiedDaily for 19 weeksAttenuated progression of renal disease[14]
Table 3: Rapamycin Dosage and Administration in Dog Models
IndicationDog BreedDosageAdministration RouteDosing RegimenKey Findings
PharmacokineticsHealthy Hounds0.1 mg/kgOralSingle dose or daily for 5 daysAchieved therapeutic blood concentrations; half-life increased with multiple doses[15]
PharmacokineticsHealthy Middle-Aged Dogs0.025 mg/kgOralThree times a week for at least one monthResulted in measurable blood concentrations[4]

Experimental Protocols

The following are generalized protocols for the preparation and administration of rapamycin to animal models, based on methodologies cited in the literature.

Protocol 1: Oral Administration of Rapamycin in Rodent Feed

Objective: To achieve chronic, systemic exposure to rapamycin.

Materials:

  • Rapamycin (or analog)

  • Microencapsulation formulation (e.g., EUDRAGIT®)

  • Standard rodent chow

  • Food dye (to confirm uniform mixing)

  • Planetary mixer

Procedure:

  • Formulation: Rapamycin is typically microencapsulated to improve stability and bioavailability when mixed with food. This process is often outsourced to specialized providers.

  • Diet Preparation: a. The desired concentration of encapsulated rapamycin (e.g., 14 ppm or 42 ppm) is mixed with the powdered standard rodent chow[8][9]. A dose of 42 ppm is equivalent to approximately 7 mg/kg body weight per day for a 30 g mouse consuming 5 g of chow daily[8]. b. A small amount of food dye can be added to visually confirm the uniformity of the mixture. c. The mixed powder is then pelleted into standard chow form.

  • Administration: a. The rapamycin-containing chow is provided to the animals ad libitum. b. Control animals receive identical chow pellets without the active compound. c. Food consumption and animal body weight should be monitored regularly.

Protocol 2: Intraperitoneal (i.p.) Injection of Rapamycin in Mice

Objective: To administer a precise dose of rapamycin intermittently.

Materials:

  • Rapamycin (or analog)

  • Vehicle solution (e.g., 5% PEG400, 5% Tween 80, and 90% saline; or ethanol, Phosal 50 PG, and PEG 400)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal scale

Procedure:

  • Solution Preparation: a. Prepare the vehicle solution. A common vehicle consists of 5% PEG400 and 5% Tween 80 in sterile saline. b. Dissolve the rapamycin in the vehicle to the desired final concentration (e.g., for a 2 mg/kg dose in a 25g mouse, prepare a 0.2 mg/mL solution to inject 0.25 mL). c. The solution should be prepared fresh or stored appropriately as per stability data.

  • Administration: a. Weigh the animal to calculate the precise volume to be injected. b. Properly restrain the mouse. c. Administer the rapamycin solution via intraperitoneal injection into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. d. Control animals should be injected with the same volume of the vehicle solution. e. The dosing schedule can be adjusted as needed (e.g., once every 5 days)[7].

Protocol 3: Oral Gavage of Rapamycin in Rodents

Objective: To deliver a precise oral dose at a specific time.

Materials:

  • Rapamycin (or analog)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes

  • Animal scale

Procedure:

  • Suspension Preparation: a. Prepare a suspension of rapamycin in the chosen vehicle (e.g., 0.5% carboxymethylcellulose) at the desired concentration. b. Ensure the suspension is homogenous by vortexing before each administration.

  • Administration: a. Weigh the animal to calculate the correct volume. b. Gently restrain the animal. c. Measure the distance from the animal's nose to the tip of the xiphoid process to determine the appropriate insertion depth for the gavage needle. d. Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach. e. Monitor the animal for any signs of distress during and after the procedure.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of a rapamycin analog.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Measurements (Weight, Biomarkers) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Groups (Vehicle, Drug Doses) Baseline_Measurements->Randomization Drug_Administration Drug Administration (Oral, i.p., etc.) Randomization->Drug_Administration Monitoring Regular Monitoring (Health, Weight, Behavior) Drug_Administration->Monitoring PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Monitoring->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Tissue Biomarkers, e.g., p-S6) Monitoring->PD_Analysis Efficacy_Endpoints Efficacy Endpoints (Tumor size, Lifespan, etc.) Monitoring->Efficacy_Endpoints Data_Compilation Data Compilation PK_Analysis->Data_Compilation PD_Analysis->Data_Compilation Toxicity_Assessment Toxicity Assessment (Histopathology, Blood Chemistry) Efficacy_Endpoints->Toxicity_Assessment Toxicity_Assessment->Data_Compilation Statistical_Analysis Statistical Analysis Data_Compilation->Statistical_Analysis Conclusion Conclusion & Reporting Statistical_Analysis->Conclusion

Caption: General experimental workflow for in vivo studies of mTOR inhibitors.

References

Application Notes and Protocols for Measuring 42-(2-Tetrazolyl)rapamycin (Torkinib) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as Torkinib (PP242), is a potent and selective second-generation mTOR (mammalian target of rapamycin) inhibitor.[1][2][3] Unlike the first-generation inhibitor rapamycin, which primarily targets the mTORC1 complex, Torkinib is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.[3][4][5][6][7] This dual inhibitory action makes Torkinib a valuable tool for dissecting mTOR signaling and a promising candidate for cancer therapy, particularly in tumors resistant to rapamycin.[2][5][8]

These application notes provide detailed protocols for measuring the activity of this compound in various experimental settings, enabling researchers to accurately assess its efficacy and mechanism of action.

Mechanism of Action

Torkinib exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, survival, and metabolism.[5][9] mTOR functions within two distinct protein complexes, mTORC1 and mTORC2.[4][5][10]

  • mTORC1 , sensitive to rapamycin, controls protein synthesis by phosphorylating downstream effectors such as p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5][10]

  • mTORC2 , largely insensitive to rapamycin, regulates cell survival and cytoskeletal organization through the phosphorylation of Akt at Serine 473, among other substrates.[5][6][10]

By inhibiting both complexes, Torkinib provides a more comprehensive blockade of mTOR signaling compared to rapamycin.[5][6]

Data Presentation: Quantitative Analysis of Torkinib Activity

The following tables summarize the inhibitory concentrations of Torkinib against mTOR and its growth inhibitory effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Torkinib

TargetIC50 (nM)Notes
mTOR8Cell-free kinase assay.[1][2][3]
mTORC130Cellular assay.[3]
mTORC258Cellular assay.[3]
PI3Kδ100Demonstrates >10-fold selectivity for mTOR over PI3Kδ.[1][3]
PI3Kα2000Demonstrates >100-fold selectivity for mTOR over PI3Kα.[1][3]
PI3Kβ2200Demonstrates >100-fold selectivity for mTOR over PI3Kβ.[1][3]
PI3Kγ1300Demonstrates >100-fold selectivity for mTOR over PI3Kγ.[1][3]
DNA-PK410[3]

Table 2: Growth Inhibition (GI50) of Torkinib in Cancer Cell Lines

Cell LineCancer TypeGI50
p190-transformed murine BMLeukemia12 nM
SUP-B15Leukemia90 nM
K562Leukemia85 nM
SKOV3Ovarian Cancer0.49 µM
PC3Prostate Cancer0.19 µM
786-ORenal Cancer2.13 µM
U87Glioblastoma1.57 µM
AGSGastric Cancer200-500 nM (at 24h)
MKN45Gastric Cancer200-500 nM (at 24h)

Data compiled from multiple sources.[1][11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mTOR signaling pathway targeted by Torkinib and the general workflow for assessing its activity.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-T308 mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival & Proliferation Akt->CellSurvival mTORC2 mTORC2 mTORC2->Akt p-S473 S6K p70 S6 Kinase (S6K) mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Torkinib This compound (Torkinib) Torkinib->mTORC2 Torkinib->mTORC1 Translation Protein Synthesis & Cell Growth S6K->Translation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Translation

Caption: mTOR signaling pathway showing inhibition of mTORC1 and mTORC2 by Torkinib.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture torkinib_treatment Treat with this compound (Dose-Response and Time-Course) cell_culture->torkinib_treatment biochemical_assays Biochemical Assays torkinib_treatment->biochemical_assays cellular_assays Cellular Assays torkinib_treatment->cellular_assays kinase_assay In Vitro Kinase Assay (IC50 Determination) biochemical_assays->kinase_assay western_blot Western Blot (p-S6K, p-Akt, p-4E-BP1) biochemical_assays->western_blot viability_assay Cell Viability/Proliferation (MTS, Resazurin, etc.) cellular_assays->viability_assay flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) cellular_assays->flow_cytometry data_analysis Data Analysis and Interpretation kinase_assay->data_analysis western_blot->data_analysis viability_assay->data_analysis flow_cytometry->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing Torkinib activity.

Experimental Protocols

In Vitro mTOR Kinase Assay

This assay directly measures the ability of Torkinib to inhibit the kinase activity of recombinant mTOR in a cell-free system.

Materials:

  • Recombinant mTOR enzyme

  • This compound (Torkinib)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl2, 0.01% Tween-20)

  • ATP (including γ-32P-ATP for radiometric assay)

  • Substrate (e.g., recombinant PHAS-1/4EBP1 or p70 S6K)[1]

  • Nitrocellulose or phosphocellulose membranes

  • Wash buffer (e.g., 1 M NaCl, 1% phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare serial dilutions of Torkinib in DMSO. A typical concentration range would be from 0.001 µM to 50 µM.[1]

  • In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant mTOR enzyme, and the substrate.

  • Add the diluted Torkinib or DMSO (vehicle control) to the respective wells/tubes and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (containing a spike of γ-32P-ATP). The final ATP concentration is typically around 10 µM.[1]

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto a nitrocellulose or phosphocellulose membrane.[1]

  • Wash the membranes extensively with wash buffer to remove unincorporated γ-32P-ATP.[1]

  • Dry the membranes and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[1]

  • Calculate the percentage of inhibition for each Torkinib concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Western Blot Analysis of mTORC1 and mTORC2 Substrate Phosphorylation

This method assesses the activity of Torkinib in a cellular context by measuring the phosphorylation status of key downstream targets of mTORC1 and mTORC2.

Materials:

  • Cell line of interest (e.g., BT549, AGS)

  • Complete cell culture medium

  • This compound (Torkinib)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-S6 Kinase (Thr389)

    • Total S6 Kinase

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Torkinib (e.g., 0.01 to 10 µM) or DMSO (vehicle control) for a specified duration (e.g., 2, 6, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability and Proliferation Assay

This assay measures the effect of Torkinib on cell growth and proliferation. The resazurin (alamarBlue) assay is a common method.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (Torkinib)

  • Resazurin sodium salt solution (e.g., 440 µM)[1]

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Torkinib or DMSO (vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).[1][11]

  • After the incubation period, add 10 µL of resazurin solution to each well.[1]

  • Incubate the plate for an additional 2-18 hours at 37°C, allowing viable cells to convert resazurin to the fluorescent resorufin.[1]

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.[1]

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of Torkinib concentration and fitting the data to a dose-response curve.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the investigation of Torkinib's effect on cell cycle progression.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (Torkinib)

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with Torkinib or DMSO as described for the Western blot protocol.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer.

  • Gate the cell populations to exclude debris and doublets.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Torkinib, like other mTOR inhibitors, is expected to induce G1 arrest.[12][13]

References

Application of 42-(2-Tetrazolyl)rapamycin in Chemical Genetics: A Tool for Inducible Protein Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Chemical genetics utilizes small molecules to rapidly and conditionally control protein function, offering a powerful approach to dissecting complex biological processes. A cornerstone of chemical genetics is the use of chemical inducers of dimerization (CIDs), which are cell-permeable small molecules that induce the association of two engineered protein domains. 42-(2-Tetrazolyl)rapamycin, a semi-synthetic analog of rapamycin, is a valuable tool in this context. By leveraging the high-affinity interaction between the FK506-binding protein (FKBP12) and the FKBP-rapamycin-binding (FRB) domain of mTOR, this rapamycin analog (rapalog) can be used to control a wide array of cellular events with high temporal and spatial resolution.

Mechanism of Action

The foundational principle of this CID system is the ability of rapamycin and its analogs to act as a molecular glue, bridging the interaction between FKBP12 and the FRB domain.[1] In the absence of the dimerizer, FKBP12 and FRB do not interact.[2] Upon introduction of this compound, the molecule binds to both proteins simultaneously, forming a stable ternary complex.[2] This induced proximity can be harnessed to control various cellular processes by fusing FKBP12 and FRB domains to proteins of interest. For instance, one can control protein localization, activate signaling pathways, or induce protein degradation.

Advantages of this compound and Other Rapalogs

The primary advantage of using rapamycin analogs over rapamycin itself is the potential to mitigate the potent immunosuppressive and anti-proliferative effects of rapamycin, which are mediated through the inhibition of the mTORC1 signaling pathway.[5] While this compound, like zotarolimus, still engages the canonical FKBP12-mTOR pathway, the development of "orthogonal" CID systems offers a solution.[3] These systems employ engineered "bump-and-hole" mutants of the FRB domain and corresponding "bumped" rapalogs.[6][7] These modified rapalogs are designed to have reduced affinity for wild-type FRB, thus minimizing off-target effects on endogenous mTOR, while exhibiting high affinity for the mutant FRB domain. This allows for specific dimerization of engineered proteins without perturbing the native mTOR signaling network.

Applications in Chemical Genetics

The versatility of the FKBP-FRB dimerization system has led to its application in numerous areas of biological research:

  • Controlling Gene Expression: By fusing a DNA-binding domain (e.g., Gal4) to FKBP and a transcriptional activation domain (e.g., VP16) to FRB, the addition of a rapalog can induce the assembly of a functional transcription factor and activate the expression of a target gene.

  • Inducible Protein Translocation: A protein of interest fused to FRB can be rapidly translocated to a specific subcellular compartment (e.g., the plasma membrane or nucleus) by co-expressing an FKBP fusion protein that is anchored in that location.[8]

  • Activation of Signaling Pathways: Dimerization can be used to bring together signaling proteins, such as kinases or phosphatases, with their substrates or to induce the oligomerization and activation of receptor proteins.

  • Inducible Protein Degradation: By fusing a protein of interest to FRB and a component of the ubiquitin-proteasome system to FKBP, the addition of a rapalog can induce the targeted degradation of the protein of interest.

Quantitative Data Summary

The following table summarizes key binding affinity data for the canonical rapamycin-induced dimerization system, which serves as a benchmark for understanding the behavior of rapalogs like this compound.

Interacting MoleculesDissociation Constant (Kd)MethodReference
Rapamycin - FRB26 ± 0.8 µMFluorescence Polarization[2]
FKBP12•Rapamycin - FRB12 ± 0.8 nMFluorescence Polarization[2]

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of this compound-Induced Dimerization cluster_0 Before Dimerizer Addition cluster_1 Dimerizer Addition cluster_2 Ternary Complex Formation FKBP FKBP12-Fusion 1 FRB FRB-Fusion 2 Ternary_Complex FKBP12-Fusion 1 :: Dimerizer :: FRB-Fusion 2 FKBP->Ternary_Complex Binds FRB->Ternary_Complex Binds Tetrazolyl_Rapamycin This compound Tetrazolyl_Rapamycin->Ternary_Complex Induces

Caption: Mechanism of CID with this compound.

Experimental Workflow for a CID-based Translocation Assay start Start constructs 1. Design and clone fusion constructs: - Anchor-FKBP12 - Target-FRB start->constructs transfection 2. Transfect cells with expression vectors constructs->transfection expression 3. Allow for protein expression (24-48h) transfection->expression imaging_pre 4. Image baseline localization of fluorescently tagged proteins expression->imaging_pre treatment 5. Add this compound (e.g., 1-100 nM) imaging_pre->treatment incubation 6. Incubate for desired time (minutes to hours) treatment->incubation imaging_post 7. Image post-treatment localization incubation->imaging_post analysis 8. Quantify protein translocation imaging_post->analysis end End analysis->end

References

Troubleshooting & Optimization

"solubility of 42-(2-Tetrazolyl)rapamycin in common lab solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 42-(2-Tetrazolyl)rapamycin in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Temsirolimus?

A1: this compound (CAS Number: 221877-56-1) is a derivative of rapamycin, a potent inhibitor of the mammalian target of rapamycin (mTOR).[1] It is characterized by the substitution of the hydroxyl group at position 42 of the rapamycin macrocycle with a tetrazole ring. This modification places it in a class of tetrazole-containing rapamycin analogs. It is a distinct compound from Temsirolimus (CCI-779), which is another rapamycin analog with a different substitution at the same position (42-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate] rapamycin).[2]

Q2: What is the general solubility profile of this compound?

A2: Like its parent compound rapamycin, this compound is expected to have poor solubility in aqueous solutions and good solubility in certain organic solvents. Specific data indicates very high solubility in dimethyl sulfoxide (DMSO).

Q3: What are the recommended solvents for dissolving this compound?

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to your desired concentration. For example, a supplier provides this compound as a 10 mM solution in DMSO. Ensure the solution is clear and homogenous. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: Can I dissolve this compound directly in aqueous buffers like PBS?

A5: No, it is not recommended to dissolve this compound directly in aqueous buffers. Like other rapamycin analogs, it is poorly soluble in water and will likely precipitate. To prepare an aqueous working solution, it is best to first dissolve the compound in a water-miscible organic solvent like DMSO and then serially dilute it into the aqueous buffer.

Troubleshooting Guide

Issue: The compound is not dissolving in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture.

    • Solution: Use a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of the product.

  • Possible Cause: The concentration is too high.

    • Solution: While the reported solubility is high, try warming the solution gently (e.g., to 37°C) and vortexing to aid dissolution. If it still does not dissolve, you may be exceeding the saturation point.

Issue: The compound precipitates when I dilute the DMSO stock solution into an aqueous buffer.

  • Possible Cause: This is a common phenomenon known as "salting out" or precipitation due to a rapid change in solvent polarity.

    • Solution 1 (Slow Dilution): Instead of adding the stock solution directly to the buffer, try adding the aqueous buffer to the DMSO stock solution slowly while vortexing. This allows for a more gradual transition in solvent polarity.

    • Solution 2 (Intermediate Dilution): Perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of a solvent with intermediate polarity (like ethanol) before further diluting into the final aqueous buffer.

    • Solution 3 (Lower Final Concentration): The final concentration in the aqueous medium may be too high. Re-evaluate the required final concentration and ensure it is within the expected aqueous solubility limits for rapamycin analogs.

Issue: I am seeing inconsistencies in my experimental results.

  • Possible Cause: The compound may not be fully dissolved, leading to inaccurate concentrations in your assays.

    • Solution: Always visually inspect your solutions to ensure they are clear and free of any precipitate before use. If you have any doubts, briefly sonicate the solution to aid dissolution.

  • Possible Cause: Degradation of the compound in aqueous solution.

    • Solution: Prepare fresh aqueous working solutions for each experiment. Rapamycin and its analogs can be unstable in aqueous environments.

Data Presentation

Table 1: Solubility of this compound in a Common Laboratory Solvent

SolventReported SolubilityMolar ConcentrationNotes
Dimethyl sulfoxide (DMSO)≥ 130 mg/mL≥ 134.55 mMUse of hygroscopic DMSO can significantly impact solubility. It is recommended to use newly opened DMSO.

Table 2: Solubility of Related Rapamycin Analogs for Comparison

CompoundSolventReported Solubility
TemsirolimusEthanol~10 mg/mL
Dimethyl sulfoxide (DMSO)~12.5 mg/mL
Dimethylformamide (DMF)~20 mg/mL
1:4 DMF:PBS (pH 7.2)~0.20 mg/mL
RapamycinEthanol~0.25 mg/mL
Dimethyl sulfoxide (DMSO)~10 mg/mL
Dimethylformamide (DMF)~10 mg/mL

Experimental Protocols

Protocol for Determining the Solubility of this compound (Shake-Flask Method)

This protocol outlines a standard shake-flask method for determining the thermodynamic solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., ethanol, DMF, PBS)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, carefully remove the vials from the shaker.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Alternatively, filter the solution using a syringe filter compatible with the solvent (e.g., PTFE for organic solvents).

  • Analysis:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

  • Calculation:

    • Calculate the concentration in the original undiluted supernatant to determine the solubility of the compound in the tested solvent.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_dilution Aqueous Working Solution Preparation cluster_troubleshooting Troubleshooting start Start with Solid Compound dissolve Dissolve in Anhydrous DMSO (High Concentration Stock) start->dissolve dilute Slowly Add Aqueous Buffer to DMSO Stock with Vortexing dissolve->dilute check Visually Inspect for Precipitation dilute->check precipitate Precipitate Forms check->precipitate Yes no_precipitate Clear Solution (Ready for Experiment) check->no_precipitate No remedy1 Use Fresh Anhydrous DMSO precipitate->remedy1 remedy2 Perform Serial Dilution precipitate->remedy2 remedy3 Lower Final Concentration precipitate->remedy3

Caption: Workflow for preparing aqueous solutions of this compound.

signaling_pathway rapamycin_analog This compound fkbp12 FKBP12 rapamycin_analog->fkbp12 complex Rapamycin Analog-FKBP12 Complex rapamycin_analog->complex fkbp12->complex mtor mTORC1 complex->mtor Inhibits downstream Downstream Effectors (e.g., S6K, 4E-BP1) mtor->downstream cell_effects Inhibition of Cell Growth, Proliferation, and Angiogenesis downstream->cell_effects

Caption: Simplified signaling pathway of rapamycin analogs.

References

Technical Support Center: Stability and Degradation of 42-(2-Tetrazolyl)rapamycin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed stability and degradation data specifically for 42-(2-Tetrazolyl)rapamycin are not extensively available in public literature. As this compound is a derivative of rapamycin (also known as Sirolimus), this guide leverages the well-documented stability profile of rapamycin as a close surrogate to provide guidance. The degradation pathways and kinetics of rapamycin are expected to be indicative of the behavior of its tetrazolyl analog.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution, prepared in an organic solvent like DMSO, precipitated when I diluted it in my aqueous cell culture medium. What happened and how can I prevent this?

A: This is a common issue arising from the low aqueous solubility of rapamycin and its analogs. While this compound is soluble in DMSO at high concentrations (≥ 130 mg/mL or 134.55 mM), its parent compound, rapamycin, has a very low water solubility of about 2.6 µg/mL. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can crash out of solution.

Troubleshooting Steps:

  • Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C can slightly increase the solubility and help prevent precipitation.

  • Modify the dilution method: Instead of adding the small volume of the DMSO stock directly to the large volume of aqueous medium, try adding the aqueous medium to the tube containing the DMSO stock while vortexing. This gradual change in solvent polarity can improve mixing and reduce precipitation.

  • Perform serial dilutions: For high dilution factors, consider a multi-step serial dilution in the final aqueous medium. This avoids the abrupt solvent change that causes precipitation.

  • Brief sonication: If a small amount of precipitate forms, brief sonication in a water bath can help to redissolve it. However, avoid prolonged sonication as the generated heat could potentially accelerate degradation.

  • Final concentration check: Always visually inspect the final working solution for any signs of precipitation before adding it to your experimental setup.

Q2: I'm observing inconsistent or weaker-than-expected effects of this compound in my multi-day cell culture experiments. Could this be a stability issue?

A: Yes, inconsistent results in longer-term experiments are often indicative of compound degradation. Rapamycin is known to be unstable in aqueous solutions, and its stability is influenced by pH, temperature, and exposure to oxygen.

Troubleshooting Steps:

  • Prepare fresh solutions: For optimal results, prepare fresh working solutions of this compound from a frozen stock solution just before each experiment.

  • pH of the medium: Rapamycin degradation is accelerated in basic conditions.[1][2][3][4] Ensure your cell culture medium is properly buffered and its pH is stable throughout the experiment.

  • Minimize exposure to light and air: While not as extensively studied for this specific analog, rapamycin can undergo autoxidation.[5][6] To minimize this, use freshly prepared media and keep your solutions protected from light.

  • Control for degradation: In long-term experiments, consider replenishing the compound with fresh medium at regular intervals to maintain a more consistent effective concentration.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A: Proper storage is crucial to maintain the integrity of your compound. For this compound stock solutions (e.g., in DMSO), the following storage conditions are recommended:

  • -80°C for long-term storage (up to 6 months). [7][8]

  • -20°C for short-term storage (up to 1 month). [7][8]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation.

Q4: What are the main degradation products of rapamycin, and are they biologically active?

A: The primary degradation products of rapamycin identified in aqueous solutions are isomers of secorapamycin (a ring-opened form) and a hydroxy acid formed via lactone hydrolysis.[1][2][3][4] Under oxidative stress, other degradation products like epoxides and ketones can also be formed.[5][6] The biological activity of these degradation products is generally reduced compared to the parent compound. Secorapamycin, for instance, exhibits significantly slower degradation than rapamycin itself.[1][2][3][4]

Quantitative Data: Stability of Rapamycin in Solution

The following tables summarize the degradation kinetics of rapamycin, which can be used as an estimate for the stability of this compound.

Table 1: Half-life of Rapamycin in Acetonitrile-Water (30/70 v/v) Mixtures

Buffer ConditionApparent pHApparent Half-life (hours)
23.7 mM Ammonium Acetate7.3890[1][2][3][4]
237 mM Ammonium Acetate7.3200[1][2][3][4]
NaOH12.2Reduced by 3 orders of magnitude compared to pH 7.3[1][2][3][4]

Experimental Protocols

Protocol: General Procedure for Forced Degradation Study of Rapamycin using HPLC

This protocol outlines a general method for assessing the stability of rapamycin under various stress conditions. This method can be adapted for this compound.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of rapamycin in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the relevant stressor solution (see below) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

2. Stress Conditions (as per ICH guidelines):

  • Acidic Hydrolysis: Mix the rapamycin working solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 1 hour).[9]

  • Basic Hydrolysis: Mix the rapamycin working solution with 0.01 N NaOH and incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 1 hour).[9]

  • Oxidative Degradation: Mix the rapamycin working solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).[9]

  • Thermal Degradation: Incubate the rapamycin working solution (in a neutral buffer) at an elevated temperature (e.g., 60-80°C).

  • Photodegradation: Expose the rapamycin working solution to a defined light source (e.g., UV or fluorescent light) for a specified duration.

3. Sample Analysis by HPLC:

  • At predetermined time points, withdraw aliquots of the stressed samples.

  • If necessary, neutralize the acidic and basic samples.

  • Inject the samples into a suitable HPLC system. A typical system for rapamycin analysis is a reversed-phase C8 or C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, and UV detection at approximately 277 nm.[10][11][12]

  • Analyze the chromatograms to determine the percentage of rapamycin remaining and the formation of degradation products relative to a control sample (rapamycin solution at time zero).

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Rapamycin_Analog This compound (via FKBP12) Rapamycin_Analog->mTORC1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway showing inhibition by this compound.

Experimental_Workflow Start Start: Prepare Stock Solution (e.g., in DMSO) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sampling Collect Samples at Time Intervals Stress->Sampling Neutralize Neutralize/Quench Reaction (if applicable) Sampling->Neutralize HPLC Analyze by HPLC Neutralize->HPLC Data Data Analysis: Quantify Parent Peak & Degradation Products HPLC->Data End End: Determine Degradation Rate Data->End

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationships Stability Compound Stability pH pH Degradation Degradation pH->Degradation influences Temperature Temperature Temperature->Degradation influences Solvent Solvent Choice Solvent->Degradation influences Oxygen Oxygen Exposure Oxygen->Degradation influences Degradation->Stability inversely affects

Caption: Factors influencing the stability of this compound in solution.

References

"troubleshooting experiments with 42-(2-Tetrazolyl)rapamycin"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin, a prodrug of a rapamycin analog and a potent, specific inhibitor of the mTOR pathway.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to troubleshoot common issues encountered when working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments with this compound.

Q1: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?

A: Precipitation is a common issue due to the hydrophobic nature of rapamycin and its analogs. This compound is highly soluble in DMSO (≥ 130 mg/mL), but its solubility in aqueous solutions is significantly lower.[1][3]

Troubleshooting Steps:

  • Ensure Complete Initial Dissolution: Before preparing aqueous working solutions, ensure the compound is fully dissolved in a stock solution of 100% DMSO.

  • Pre-warm Aqueous Media: Warming your cell culture media or buffer to 37°C before adding the DMSO stock can help improve solubility.

  • Step-wise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in your final media to prevent a sudden solvent polarity shift.

  • Vortex During Dilution: Add the aliquot of the stock solution to the media while vortexing to promote rapid and uniform mixing.

  • Sonication: Brief sonication can help redissolve small precipitates. However, avoid prolonged sonication, which can generate heat and potentially degrade the compound.

  • Final Concentration Check: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells or experiment.

Q2: I am observing inconsistent or no inhibitory effect of this compound in my cell culture experiments. What could be the cause?

A: Inconsistent results can stem from compound degradation, improper dosage, or issues with the experimental setup. As a rapamycin analog, this compound's stability and efficacy are paramount for reproducible results.

Troubleshooting Steps:

  • Check Stock Solution Integrity: Rapamycin and its analogs are sensitive to repeated freeze-thaw cycles. Prepare single-use aliquots of your DMSO stock solution to maintain its potency. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1][2]

  • Confirm mTOR Pathway Activity: Ensure your cell line has an active mTOR signaling pathway. You can check the baseline phosphorylation of mTORC1 downstream targets like p70 S6 Kinase (S6K) and 4E-BP1.

  • Optimize Concentration and Incubation Time: The optimal concentration and treatment duration can vary significantly between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.

  • Serum Concentration: The concentration of serum in your culture media can impact mTOR activity. Growth factors in serum activate the PI3K/Akt pathway, which in turn activates mTOR.[4] Standardize serum concentrations across experiments.

  • Prodrug Conversion: As this compound is a prodrug, it requires intracellular conversion to its active form. Ensure sufficient incubation time for this conversion to occur and for the active compound to inhibit mTORC1.

Q3: How can I confirm that this compound is inhibiting the mTOR pathway in my experiment?

A: The most direct way to confirm mTOR inhibition is to measure the phosphorylation status of its downstream targets using Western blotting.

Verification Steps:

  • Primary Target (mTORC1): The primary target of rapamycin and its analogs is mTOR Complex 1 (mTORC1).[5]

  • Downstream Effectors: Assess the phosphorylation of key mTORC1 substrates:

    • Phospho-p70 S6 Kinase (Thr389): A decrease in phosphorylation at this site is a reliable indicator of mTORC1 inhibition.

    • Phospho-4E-BP1 (Thr37/46): Inhibition of mTORC1 leads to hypophosphorylation of 4E-BP1.

  • Control for Specificity: To ensure the observed effects are specific to mTORC1 inhibition, check the phosphorylation status of mTORC2 substrates, such as Akt at Ser473. Rapamycin and its direct analogs are generally poor inhibitors of mTORC2.

Quantitative Data Summary

ParameterThis compoundTemsirolimus (Rapalog)NVP-BEZ235 (Dual PI3K/mTOR inhibitor)
Molecular Weight 966.19 g/mol 1030.3 g/mol 469.55 g/mol
Solubility in DMSO ≥ 130 mg/mL (134.55 mM)[1][3]~50 mg/mL~10 mg/mL
Aqueous Solubility Low (expected)Very LowLow
Typical IC50 Range Data not availableLow nanomolar range in sensitive cell lines[6]Potent antiproliferative activity in a broad range of cancer cell lines[6]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[1][2]-20°C-20°C

Experimental Protocols

1. Preparation of Stock and Working Solutions for Cell Culture

This protocol is adapted from standard procedures for rapamycin and its analogs.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) cell culture medium

Stock Solution (10 mM in DMSO):

  • Calculate the required amount of this compound and DMSO. For 1 mL of a 10 mM stock solution, you will need 9.66 mg of the compound.

  • Carefully weigh the calculated amount of powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO (e.g., 1 mL).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]

Working Solution (e.g., 100 nM in Cell Culture Medium):

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • To prepare 10 mL of medium with a final concentration of 100 nM, add 1 µL of the 10 mM stock solution to the 10 mL of pre-warmed cell culture medium.

  • Immediately mix the solution thoroughly by inverting the tube or swirling the flask to ensure a homogenous solution before adding it to your cells.

2. Western Blot Analysis of mTORC1 Pathway Inhibition

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for the desired duration (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO) group.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-p70 S6 Kinase (Thr389)

      • Total p70 S6 Kinase

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • Actin or Tubulin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Visualizations

mTOR_Signaling_Pathway cluster_complex GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Protein_Synth Protein Synthesis Cell Growth S6K1->Protein_Synth EBP1->Protein_Synth Trazolimus This compound (Trazolimus) FKBP12 FKBP12 Trazolimus->FKBP12 FKBP12->mTORC1 Inhibits

Caption: mTORC1 signaling pathway and the mechanism of action for this compound.

Experimental_Workflow start Start: Hypothesis prep Prepare 10 mM Stock in DMSO start->prep treat Prepare Working Solution and Treat Cells prep->treat culture Seed Cells and Culture Overnight culture->treat incubate Incubate for Optimized Duration treat->incubate harvest Harvest Cells for Downstream Analysis incubate->harvest wb Western Blot (p-S6K, p-4E-BP1) harvest->wb prolif Proliferation Assay (e.g., MTT, BrdU) harvest->prolif analysis Data Analysis and Interpretation wb->analysis prolif->analysis

Caption: General experimental workflow for studying the effects of this compound in cell culture.

Caption: A logical troubleshooting guide for experiments with this compound.

References

"minimizing off-target effects of 42-(2-Tetrazolyl)rapamycin"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 42-(2-Tetrazolyl)rapamycin and other rapalogs. Our goal is to help you minimize off-target effects and ensure the success of your experiments.

Troubleshooting Guides

Issue: Observed Insulin Resistance or Hyperglycemia in in vivo Models

Possible Cause: Off-target inhibition of mTOR Complex 2 (mTORC2). While this compound is designed to primarily target mTORC1, chronic or high-dose administration can also disrupt mTORC2 function, which is crucial for insulin signaling.[1][2]

Troubleshooting Steps:

  • Optimize Dosing Regimen:

    • Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 2 weeks on, 2 weeks off) to minimize prolonged exposure and allow for the recovery of mTORC2 signaling.[1]

    • Dose Reduction: Titrate down the concentration of this compound to the lowest effective dose that maintains mTORC1 inhibition while minimizing effects on mTORC2.

  • Monitor mTORC2-Specific Signaling:

    • Perform Western blot analysis to assess the phosphorylation of Akt at Serine 473 (p-Akt S473), a key downstream target of mTORC2.[3] A significant decrease in p-Akt S473 indicates mTORC2 inhibition.

    • Compare the effects of your current regimen with a lower dose or intermittent schedule on p-Akt S473 levels.

  • Assess Glucose Homeostasis:

    • Conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to directly measure the impact on glucose metabolism.

Experimental Protocol: Western Blot for mTORC1 and mTORC2 Activity

  • Objective: To determine the phosphorylation status of key downstream effectors of mTORC1 (p-S6K1) and mTORC2 (p-Akt S473).

  • Materials:

    • Cell or tissue lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer apparatus (e.g., wet or semi-dry)

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-p-S6K1 (Thr389), anti-S6K1, anti-p-Akt (S473), anti-Akt, anti-GAPDH or β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare cell or tissue lysates and determine protein concentration.

    • Normalize protein concentrations for all samples.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to the total protein and loading control.

Issue: Unexpected Cell Proliferation or Survival in Cancer Cell Lines

Possible Cause: Activation of feedback loops. Inhibition of mTORC1 can sometimes lead to the activation of other signaling pathways, such as the MAPK/ERK pathway, which can promote cell survival and proliferation.[4]

Troubleshooting Steps:

  • Profile Key Signaling Pathways:

    • Use Western blotting to examine the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., p-ERK1/2). An increase in p-ERK1/2 following treatment with this compound would suggest the activation of this feedback loop.[4]

  • Combination Therapy:

    • Consider co-treatment with an inhibitor of the upstream kinase MEK (e.g., U0126 or selumetinib) to block the compensatory MAPK/ERK signaling.[4]

  • Cell Viability Assays:

    • Perform cell viability assays (e.g., MTT or CellTiter-Glo) to compare the effects of this compound alone and in combination with a MEK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

A1:

  • On-Target Effect: The primary on-target effect is the inhibition of the mTORC1 signaling complex. This is achieved through the formation of a complex with the intracellular receptor FKBP12, which then binds to the FRB domain of mTOR within the mTORC1 complex.[2][5] Inhibition of mTORC1 leads to decreased phosphorylation of its downstream targets, such as S6 Kinase 1 (S6K1) and 4E-BP1, resulting in the suppression of protein synthesis and cell growth.

  • Off-Target Effect: The most significant off-target effect, particularly with chronic use, is the inhibition of the mTORC2 complex.[1][6] This can lead to impaired insulin signaling and immunosuppression.[1]

Q2: How can I experimentally distinguish between mTORC1 and mTORC2 inhibition?

A2: You can differentiate between the inhibition of the two complexes by monitoring their specific downstream signaling events using Western blotting.

ComplexKey Downstream TargetPhosphorylation SiteExpected Change with Inhibition
mTORC1 S6 Kinase 1 (S6K1)Threonine 389Decrease
4E-BP1Threonine 37/46Decrease
mTORC2 Akt (Protein Kinase B)Serine 473Decrease

A selective inhibitor of mTORC1 should significantly decrease p-S6K1 and p-4E-BP1 levels with minimal impact on p-Akt (S473).

Q3: Are there alternative strategies to minimize off-target effects besides altering the dosing regimen?

A3: Yes, several strategies are being explored:

  • Development of mTORC1-Specific Inhibitors: The long-term goal is to develop compounds that specifically inhibit mTORC1 without affecting mTORC2.[1]

  • Combination Therapies: As mentioned in the troubleshooting guide, combining this compound with inhibitors of feedback pathways can mitigate some of the unintended consequences of mTORC1 inhibition.[4]

  • Dietary Interventions: A low-protein diet has been shown to inhibit mTORC1 signaling and may be a complementary approach to reduce the required dose of the drug.[1]

Visualizing Signaling Pathways and Workflows

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 (Raptor) Nutrients (Amino Acids)->mTORC1 PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 (Rictor) PI3K->mTORC2 TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Cell Survival Cell Survival AKT->Cell Survival Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2->AKT Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibition

Caption: The mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes.

Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Assessment Cell Culture / Animal Model Cell Culture / Animal Model Treatment with\nthis compound Treatment with This compound Cell Culture / Animal Model->Treatment with\nthis compound Lysate Preparation Lysate Preparation Treatment with\nthis compound->Lysate Preparation Western Blot p-S6K1 (mTORC1) p-Akt S473 (mTORC2) Lysate Preparation->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Assess On-Target vs.\nOff-Target Effects Assess On-Target vs. Off-Target Effects Data Analysis->Assess On-Target vs.\nOff-Target Effects

Caption: Workflow for assessing on-target and off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Rapamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of rapamycin and its analogs, such as 42-(2-Tetrazolyl)rapamycin (Zotarolimus). Given the limited publicly available data specific to this compound, the following guidance is based on established principles and experimental findings for rapamycin (sirolimus) and other well-studied derivatives.

Troubleshooting Guide

Issue 1: Poor Aqueous Solubility Limiting Dissolution and Absorption

Potential Cause Troubleshooting Step Expected Outcome
Crystalline nature of the compoundEmploy nanoformulation techniques such as nanocrystals, liposomes, or solid dispersions.[1]Increased surface area leading to faster dissolution and improved solubility.
Hydrophobic propertiesDevelop formulations with solubilizing agents like Pluronic block copolymers.[1]Formation of micelles that can encapsulate the drug, enhancing its water solubility.[1]
Inadequate vehicle for oral administrationCo-administration with a high-fat meal.Increased bioavailability by approximately 35% for rapamycin.[2]

Issue 2: High Inter-Individual Variability in Plasma Concentrations

Potential Cause Troubleshooting Step Expected Outcome
Genetic polymorphisms affecting drug metabolismGenotype subjects for key metabolic enzymes (e.g., CYP3A4) prior to study initiation.Stratification of results to identify populations with different metabolic profiles.
Influence of diet on absorptionStandardize food intake or administer the compound in a fasted state consistently across all study subjects.[2]Reduced variability in absorption and more consistent pharmacokinetic profiles.
Differences in gut microbiomeConsider collecting and analyzing fecal samples to assess the impact of microbial diversity on drug metabolism.Identification of specific gut bacteria that may influence the bioavailability of the compound.

Issue 3: Rapid Metabolism by Cytochrome P450 Enzymes

Potential Cause Troubleshooting Step Expected Outcome
Extensive first-pass metabolism in the gut and liverCo-administer with known inhibitors of CYP3A4, the primary enzyme responsible for rapamycin metabolism.Significantly increased bioavailability. For example, grapefruit juice can increase rapamycin bioavailability by an average of 350%, and ketoconazole provides a more predictable increase.[2]
Drug-drug interactions with other compounds metabolized by CYP3A4Conduct a thorough review of all co-administered substances, including supplements.Avoidance of unintended alterations in the pharmacokinetic profile. Curcumin, for instance, has been shown to decrease rapamycin bioavailability in animal models.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of rapamycin and its analogs?

A1: The main obstacles are their poor aqueous solubility (rapamycin's is approximately 2.6 µg/mL) and low absorption rate.[1][4] These compounds are also subject to significant first-pass metabolism by CYP3A4 enzymes in the intestine and liver, which reduces the amount of active drug reaching systemic circulation.[5] Furthermore, they can be substrates for efflux transporters like P-glycoprotein, which actively pumps the drug out of cells, further limiting absorption.

Q2: How can formulation strategies improve the bioavailability of rapamycin analogs?

A2: Advanced formulation techniques can significantly enhance bioavailability. Nanoformulations, such as Rapatar (a micellar formulation of rapamycin), have been shown to increase water solubility and absorption, resulting in a bioavailability of up to 12% compared to unformulated rapamycin, which is often undetectable in the blood after oral administration.[1][6] Other successful approaches for rapamycin derivatives have included the development of inclusion complexes, liposomes, nanocrystals, and solid dispersions.[1]

Q3: What is the impact of food on the bioavailability of rapamycin?

A3: Food can have a significant effect on rapamycin's bioavailability. Administration with a high-fat meal can increase bioavailability by about 35%.[2] To minimize variability in experimental results, it is crucial to consistently administer the compound either with or without food.[2]

Q4: Are there pharmacological agents that can be used to enhance the bioavailability of rapamycin analogs?

A4: Yes, inhibitors of the CYP3A4 enzyme can dramatically increase the bioavailability of rapamycin. Grapefruit juice is a well-known example, capable of increasing bioavailability by as much as 350%, though its effects can be variable.[2] A more predictable approach is the co-administration of ketoconazole, a potent CYP3A4 inhibitor.[2]

Q5: Why is there significant inter-individual variability in rapamycin blood levels, and how can this be managed in a research setting?

A5: Substantial inter-individual variability is observed even with the same dose and formulation.[3] This can be attributed to differences in diet, body mass index (BMI), sex, and genetic polymorphisms in metabolic enzymes.[3] To manage this in a research setting, it is recommended to implement routine monitoring of blood drug levels to allow for personalized dosing and to better understand the pharmacokinetic profile in your specific model or patient population.[7][8]

Experimental Protocols

Protocol 1: Evaluation of a Novel Oral Formulation

  • Objective: To determine the oral bioavailability of a novel formulation of a rapamycin analog compared to a standard suspension.

  • Subjects: Male Sprague-Dawley rats (n=6 per group).

  • Groups:

    • Group A: Intravenous administration of the rapamycin analog (1 mg/kg).

    • Group B: Oral administration of the novel formulation (10 mg/kg).

    • Group C: Oral administration of a standard suspension (10 mg/kg).

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer the designated formulation.

    • Collect blood samples via the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.

    • Analyze plasma concentrations of the rapamycin analog using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC (Area Under the Curve) using non-compartmental analysis.

    • Determine absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2: Assessment of Food Effect on Bioavailability

  • Objective: To assess the impact of a high-fat meal on the oral bioavailability of a rapamycin analog.

  • Design: A two-phase, crossover study in healthy volunteers or an appropriate animal model.

  • Procedure:

    • Phase 1 (Fasted): Administer a single oral dose of the rapamycin analog after an overnight fast.

    • Phase 2 (Fed): After a suitable washout period, administer the same dose of the rapamycin analog 30 minutes after the start of a standardized high-fat breakfast.

    • Collect serial blood samples over 24-48 hours in both phases.

  • Data Analysis:

    • Compare the pharmacokinetic parameters (Cmax, Tmax, AUC) between the fasted and fed states to determine the magnitude of the food effect.

Visualizations

Caption: Strategies to overcome key barriers to the oral bioavailability of rapamycin analogs.

Caption: Simplified mTORC1 signaling pathway inhibited by rapamycin and its analogs.

References

"42-(2-Tetrazolyl)rapamycin quality control and purity assessment"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the quality control and purity assessment of 42-(2-Tetrazolyl)rapamycin. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, alongside detailed analytical protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and experimental use of this compound. The troubleshooting advice is primarily based on the known behavior of the parent compound, rapamycin, and is expected to be highly relevant for this analog.

Q1: Why am I observing multiple peaks in the chromatogram (e.g., HPLC, LC-MS) for a supposedly pure sample of this compound?

Answer: This is a common observation for rapamycin and its analogs and can be attributed to several factors:

  • Isomerization: Rapamycin exists as a mixture of conformational isomers (rotamers) in solution due to restricted rotation around certain bonds.[1][2] This results in multiple, closely eluting peaks even for a chemically pure compound. The ratio of these isomers can be influenced by the solvent, temperature, and pH.

  • On-column Degradation: The analytical method itself, particularly with Reverse-Phase HPLC (RP-HPLC), can sometimes induce on-column degradation, leading to the appearance of minor peaks.[3]

  • Degradation Products: If the compound has been improperly stored or handled, degradation products may be present. Key degradation pathways for rapamycin include oxidation and hydrolysis.[3][4][5][6]

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound has been stored as recommended. For solid this compound, storage at -20°C for up to 3 years is advised. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Solvent and Temperature Effects: Analyze the sample using different solvents and at various temperatures to see if the peak ratios change, which would be indicative of conformational isomers.[5]

  • Use a Milder Separation Method: Normal-Phase HPLC (NP-HPLC) has been reported to cause less on-column degradation of labile rapamycin autoxidation products compared to RP-HPLC.[3]

  • Peak Identification: Utilize mass spectrometry (LC-MS) to determine the mass of the species in each peak. Isomers will have the same mass, while degradation products will have different masses.

Q2: I am seeing a decrease in the expected biological activity of this compound in my cellular assays. What could be the cause?

Answer: A loss of biological activity is often linked to the degradation of the compound. Rapamycin and its analogs are susceptible to degradation, especially in aqueous solutions at physiological temperatures (e.g., 37°C in cell culture media).

  • Hydrolytic Degradation: In aqueous buffers, rapamycin can undergo base-catalyzed hydrolysis, leading to the opening of the macrolide ring to form secorapamycin, which is biologically less active.[4][7]

  • Oxidative Degradation: Rapamycin is prone to autoxidation, which can be accelerated by exposure to air and light.[3][5][6] This process forms various oxidation products, such as epoxides and ketones, that may lack the desired biological activity.[3][6]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare working solutions of this compound in aqueous media fresh before each experiment. Avoid storing the compound in aqueous buffers for extended periods.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution in an organic solvent (e.g., DMSO) into single-use vials to prevent degradation from repeated freeze-thaw cycles.

  • Protect from Light and Air: Store stock solutions and solid compounds protected from light. When preparing working solutions, minimize their exposure to air.

  • Purity Check: Re-analyze the purity of your stock solution using HPLC or LC-MS to check for the presence of degradation products.

Q3: My purity assessment by LC-MS shows unexpected masses. What are the likely degradation products?

Answer: Based on studies of rapamycin, the unexpected masses are likely due to degradation. Here are some common degradation products and their expected mass changes relative to the parent compound:

  • Oxidation Products:

    • Epoxides: Addition of one oxygen atom (+16 Da).

    • Ketones: Addition of one oxygen atom and loss of two hydrogen atoms (+14 Da).

  • Hydrolysis Products:

    • Secorapamycin: Addition of a water molecule (+18 Da) due to the hydrolytic opening of the lactone ring.[4]

The workflow for identifying such degradation products is visualized below.

G Workflow for Investigating Decreased Activity A Inconsistent or Decreased Biological Activity Observed B Prepare Fresh Working Solutions from Stock A->B D Check Purity of Stock Solution (HPLC/LC-MS) A->D C Re-run Experiment with Freshly Prepared Compound B->C G Activity Restored? C->G E Identify Unexpected Peaks/ Masses D->E F Compare with Known Degradation Pathways (Oxidation, Hydrolysis) E->F I Degradation Confirmed F->I G->D No H Problem Solved: Issue was Solution Stability G->H Yes J Obtain a New Batch of This compound I->J

Caption: Troubleshooting workflow for decreased biological activity.

Quality Control and Purity Assessment Data

The following tables summarize typical data for the quality control of this compound.

Table 1: Physicochemical Properties and Storage

ParameterSpecificationReference
Chemical Name Rapamycin, 42-deoxy-42-(2H-tetrazol-2-yl)-, (42S)-[1]
Molecular Formula C₅₂H₇₉N₅O₁₂[1]
Molecular Weight 966.21 g/mol [1]
Appearance White to off-white solid[1]
Storage (Powder) -20°C for 3 years[1]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[1]

Table 2: Analytical Specifications for Purity Assessment

Analytical MethodTypical SpecificationCommon Observations
¹H NMR Spectrum should be consistent with the structure.[1]
LC-MS Purity ≥ 95% (e.g., 95.78%)[1]
Mass consistent with the molecular formula.[1]
Multiple peaks may be observed due to isomers.
HPLC (UV) Purity ≥ 95%
Isomeric peaks may be present.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These are based on established methods for rapamycin and can be adapted for this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Acetonitrile (optional, for sample dissolution)

  • DMSO (optional, for sample dissolution)

2. Instrumentation:

  • HPLC system with a UV detector

  • C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 57°C
Detection Wavelength 277 nm
Injection Volume 10-20 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol, acetonitrile, or DMSO at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the analysis for a sufficient time to allow for the elution of all components (e.g., 15-20 minutes).

  • Integrate the peaks in the resulting chromatogram.

6. Data Analysis:

  • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

  • Note the retention times and peak areas of any impurity peaks.

G HPLC Purity Assessment Workflow A Prepare Mobile Phase (Methanol:Water 80:20) B Equilibrate HPLC System with C8/C18 Column A->B D Inject Sample B->D C Prepare Sample Solution (approx. 0.1 mg/mL) C->D E Run Analysis (UV Detection at 277 nm) D->E F Acquire Chromatogram E->F G Integrate Peaks and Calculate Area % Purity F->G

Caption: General workflow for HPLC purity analysis.

Protocol 2: Identity and Purity Confirmation by LC-MS

This protocol provides a general method for confirming the identity and assessing the purity of this compound using Liquid Chromatography-Mass Spectrometry.

1. Materials and Reagents:

  • As per HPLC protocol, with the addition of a suitable acid or salt for the mobile phase if required for ionization (e.g., formic acid, ammonium acetate).

2. Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • C8 or C18 reversed-phase column.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Similar to the HPLC protocol. The mobile phase may be modified (e.g., by adding 0.1% formic acid) to improve ionization.

4. Mass Spectrometry Conditions:

ParameterTypical Setting (ESI Positive Mode)
Ionization Mode ESI Positive
Scan Range m/z 200-1200
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V
Source Temperature 120-150°C
Desolvation Temperature 350-450°C

5. Sample Preparation:

  • As per the HPLC protocol.

6. Procedure:

  • Equilibrate the LC-MS system.

  • Inject the sample.

  • Acquire data in full scan mode.

7. Data Analysis:

  • Identity Confirmation: Extract the mass spectrum for the main peak and confirm the presence of the expected molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺). For this compound, the expected protonated molecule [M+H]⁺ would be at m/z 967.2.

  • Purity Assessment: Determine the purity based on the peak area percentage from the total ion chromatogram (TIC).

  • Impurity Identification: Extract mass spectra for any impurity peaks to obtain their molecular weights, which can help in identifying potential degradation products or synthesis-related impurities.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

This protocol outlines the procedure for confirming the chemical structure of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

1. Materials and Reagents:

  • This compound sample (2-5 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tube

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

3. Sample Preparation:

  • Dissolve 2-5 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

  • Cap the tube and gently agitate to ensure the sample is fully dissolved.

4. Procedure:

  • Tune and shim the NMR spectrometer according to standard procedures.

  • Acquire a ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

5. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the signals and analyze the chemical shifts (ppm), coupling constants (Hz), and multiplicities (e.g., singlet, doublet, triplet, multiplet).

  • Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling patterns for the proposed structure of this compound. The presence of characteristic signals for the tetrazole ring and the rapamycin macrocycle will confirm the structure.

Signaling Pathway

This compound is an analog of rapamycin, a specific inhibitor of the mammalian target of rapamycin (mTOR). It is expected to function by first binding to the intracellular receptor FKBP12. The resulting complex then binds to and allosterically inhibits the mTORC1 complex, a key regulator of cell growth, proliferation, and survival.

G Mechanism of mTORC1 Inhibition cluster_cell Cell cluster_cytoplasm Cytoplasm Rapa This compound FKBP12 FKBP12 Rapa->FKBP12 Binds Complex [Rapamycin-FKBP12] Complex FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibits Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates Inhibition Inhibition of Cell Growth, Proliferation, and Autophagy Downstream->Inhibition Leads to

Caption: Simplified signaling pathway of mTORC1 inhibition.

References

"long-term storage conditions for 42-(2-Tetrazolyl)rapamycin"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage and handling of 42-(2-Tetrazolyl)rapamycin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the recommended long-term storage conditions for this compound?

A: For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years.[1] If received as a solid, it is best to store it in a tightly sealed container in a dry environment.

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

A: this compound is soluble in DMSO at a concentration of ≥ 130 mg/mL.[2] For long-term storage of the stock solution, it is recommended to store it at -80°C, which should maintain stability for up to 6 months.[1][2][3][4] For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1][2][3][4] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q3: My compound appears clumpy and is difficult to weigh accurately. What could be the cause?

A: This may be due to the hygroscopic nature of the compound, meaning it can absorb moisture from the air.[2] To prevent this, always handle the solid compound in a dry environment, such as a glove box, and minimize its exposure to the atmosphere.[2][3] Ensure the container is tightly sealed after use.

Q4: I've noticed a decrease in the activity of my this compound solution over time, even when stored at the recommended temperature. What might be happening?

A: Several factors could contribute to a loss of activity. Rapamycin and its analogs are susceptible to degradation. Hydrolysis, particularly in aqueous solutions or in the presence of moisture, can occur.[1][5][6][7][8] Additionally, autoxidation is a known degradation pathway for rapamycin, especially in its amorphous form.[4] It is also important to use high-quality, anhydrous DMSO for preparing stock solutions, as moisture in the solvent can affect the stability of the compound.[9]

Q5: Can I store my working solutions in aqueous buffers like PBS?

A: It is not recommended to store this compound in aqueous solutions for extended periods. Rapamycin is known to be unstable in aqueous buffers, with degradation being pH and temperature-dependent.[10][11] Working solutions in aqueous media should be prepared fresh for each experiment to ensure potency.

Q6: What are the visible signs of degradation for this compound?

A: While there may not be obvious visual cues for degradation at the molecular level, any change in the physical appearance of the solid (e.g., discoloration, stickiness) could indicate moisture absorption or degradation. For solutions, the appearance of precipitates that do not redissolve upon warming could suggest insolubility or degradation product formation. The most reliable way to assess degradation is through analytical methods such as HPLC.

Quantitative Data Summary

FormulationStorage TemperatureStorage Duration
Powder-20°C3 years[1][2]
In Solvent (DMSO)-80°C6 months[1][2][3][4]
In Solvent (DMSO)-20°C1 month[1][2][3][4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO:

  • Materials: this compound (Molecular Weight: 966.21 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Equilibrate the vial of this compound to room temperature before opening to minimize moisture condensation. b. Weigh the desired amount of the compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.66 mg of this compound. c. Add the appropriate volume of anhydrous DMSO to the tube. d. Vortex or sonicate briefly until the solid is completely dissolved. e. Aliquot the stock solution into single-use, tightly sealed tubes. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Visualizations

Storage_Workflow This compound Storage Decision Workflow start Start: Received Compound form Is the compound in powder or solvent form? start->form powder_storage Store as Powder at -20°C in a desiccator. Stable for up to 3 years. form->powder_storage Powder solvent_storage How long do you need to store the solution? form->solvent_storage Solvent prepare_solution Need to prepare a stock solution? powder_storage->prepare_solution long_term_solvent Store at -80°C. Stable for up to 6 months. solvent_storage->long_term_solvent > 1 month short_term_solvent Store at -20°C. Stable for up to 1 month. solvent_storage->short_term_solvent <= 1 month end End: Use in Experiment long_term_solvent->end short_term_solvent->end dissolve_dmso Dissolve in anhydrous DMSO. Prepare single-use aliquots. prepare_solution->dissolve_dmso Yes prepare_solution->end No dissolve_dmso->solvent_storage

Caption: Workflow for long-term storage of this compound.

Signaling_Pathway Simplified mTOR Signaling Pathway Inhibition rapamycin This compound (Rapalog) complex Rapalog-FKBP12 Complex rapamycin->complex fkbp12 FKBP12 fkbp12->complex mtor mTORC1 complex->mtor Inhibits downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mtor->downstream Activates inhibition Inhibition of Protein Synthesis, Cell Growth, and Proliferation downstream->inhibition

Caption: Inhibition of the mTORC1 signaling pathway by this compound.

References

"troubleshooting 42-(2-Tetrazolyl)rapamycin-induced toxicity in cells"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges encountered during in vitro cellular experiments with this rapamycin analog.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from rapamycin?

This compound is a prodrug of a rapamycin analog.[1][2] This means it is a modified, inactive form of the final active compound. Unlike rapamycin, which directly inhibits the mTOR pathway, this compound is designed to be metabolized within the cells into its active form. The specifics of its active metabolite and the full toxicity profile are detailed in patent US 20080171763 A1.[1][2]

Q2: I am not observing the expected mTOR inhibition with this compound. What could be the reason?

Since this compound is a prodrug, its efficacy depends on its conversion to the active form. A lack of effect could be due to:

  • Insufficient Metabolic Activation: The cell line you are using may lack the specific enzymes required to convert the prodrug into its active form.

  • Inadequate Incubation Time: The conversion process may be time-dependent. It is advisable to perform a time-course experiment to determine the optimal incubation period for activation.

  • Compound Instability: Ensure the compound is stored correctly and has not degraded. Stock solutions should be stored at -20°C or -80°C as recommended by the supplier.

Q3: I am observing high levels of cytotoxicity that are not consistent with typical rapamycin effects. What should I investigate?

Unexpectedly high toxicity could stem from several factors:

  • Off-Target Effects: The prodrug itself or one of its metabolites might have off-target effects independent of mTOR inhibition.

  • Toxicity of the Active Metabolite: The active form of the drug may have a different toxicity profile than rapamycin.

  • Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to this analog.

  • Solvent Toxicity: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve the compound is not causing toxicity. Always include a vehicle control in your experiments.

Q4: How can I confirm that the observed effects are due to mTOR inhibition?

To verify that the cellular effects are mediated through the mTOR pathway, you can perform the following experiments:

  • Western Blot Analysis: Assess the phosphorylation status of key downstream targets of mTORC1 (e.g., p70S6K, 4E-BP1) and mTORC2 (e.g., Akt at Ser473). A decrease in phosphorylation would indicate mTOR inhibition.

  • Rescue Experiments: Use a constitutively active form of a downstream effector to see if it can rescue the phenotype induced by the compound.

  • Comparison with Known mTOR Inhibitors: Run parallel experiments with well-characterized mTOR inhibitors like rapamycin or everolimus to compare the cellular response.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Possible Cause Recommended Solution
High variability in cytotoxicity assay results between replicate wells. 1. Inconsistent cell seeding. 2. Uneven drug distribution. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding. 2. Mix gently and consistently when adding the compound. 3. Fill outer wells with sterile PBS or media without cells and use inner wells for the experiment.
High background signal in control wells (untreated or vehicle-treated). 1. Contamination of cell culture. 2. Solvent toxicity. 3. Assay reagent interference.1. Regularly test for mycoplasma and ensure aseptic techniques. 2. Determine the maximum non-toxic concentration of the solvent for your cell line. 3. Run controls with media and assay reagents alone to check for interference.
Observed cytotoxicity does not correlate with mTOR inhibition. 1. Off-target effects of the prodrug or its metabolites. 2. The compound may induce cytotoxicity through a different pathway.1. Perform target deconvolution studies or use a panel of cell lines with known sensitivities to different signaling pathways. 2. Investigate other potential mechanisms of cell death, such as apoptosis, necrosis, or autophagy, using specific assays.
Difficulty in determining the IC50 for toxicity. 1. The compound may have a narrow therapeutic window. 2. The prodrug conversion rate may vary with cell density.1. Use a wider range of concentrations with smaller dilution factors. 2. Optimize cell seeding density and ensure it is consistent across experiments.

III. Experimental Protocols

A. Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Include untreated and vehicle-only controls. Replace the existing medium with the medium containing the compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

B. Western Blot for mTOR Pathway Activity
  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, 4E-BP1, and Akt.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

IV. Signaling Pathways and Experimental Workflows

A. mTOR Signaling Pathway

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth 4EBP1->Cell_Growth Inhibits Translation Tazrapamycin_Prodrug This compound (Prodrug) Active_Metabolite Active Metabolite Tazrapamycin_Prodrug->Active_Metabolite Metabolic Activation Active_Metabolite->mTORC1 Inhibits Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Controls Review Vehicle and Untreated Controls Start->Check_Controls Check_Concentration Verify Compound Concentration and Dilution Series Check_Controls->Check_Concentration Controls OK Optimize_Assay Optimize Assay Parameters Check_Controls->Optimize_Assay Controls Show Toxicity Assess_Metabolism Investigate Prodrug Metabolism Check_Concentration->Assess_Metabolism Concentration Correct Check_Concentration->Optimize_Assay Error in Dilution Evaluate_Off_Target Assess Off-Target Effects Assess_Metabolism->Evaluate_Off_Target Metabolism Confirmed Assess_Metabolism->Optimize_Assay No/Low Metabolism Conclusion Identify Source of Toxicity Evaluate_Off_Target->Conclusion Off-Target Effect Identified Evaluate_Off_Target->Conclusion Toxicity is On-Target Optimize_Assay->Start Re-run Experiment

References

Validation & Comparative

A Comparative Analysis of 42-(2-Tetrazolyl)rapamycin and Rapamycin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Two Potent mTOR Inhibitors

For researchers and drug development professionals in the fields of oncology, immunology, and age-related diseases, the mechanistic Target of Rapamycin (mTOR) pathway is a critical area of investigation. Rapamycin, a well-established mTOR inhibitor, has paved the way for the development of numerous analogs with potentially improved therapeutic profiles. This guide provides a detailed, objective comparison of rapamycin (also known as sirolimus) and its analog, 42-(2-Tetrazolyl)rapamycin (zotarolimus), focusing on their performance backed by available experimental data.

Executive Summary

This compound, more commonly known as zotarolimus, is a semi-synthetic derivative of rapamycin. Both compounds exert their biological effects by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). While mechanistically similar, zotarolimus was specifically designed to have a shorter in vivo half-life compared to rapamycin, potentially offering a better safety profile with reduced systemic exposure. Preclinical data indicates that both compounds exhibit comparable high-affinity binding to FKBP12 and similar potency in inhibiting immune cell proliferation in vitro. However, a significant portion of the direct comparative data for these two molecules comes from clinical trials of drug-eluting stents, with a notable scarcity of head-to-head preclinical studies in other therapeutic areas.

Molecular and Cellular Performance: A Side-by-Side Comparison

While comprehensive, direct comparative studies are limited, the available data provides valuable insights into the similarities and differences between rapamycin and zotarolimus.

Table 1: Comparison of Preclinical Pharmacological Properties

ParameterRapamycin (Sirolimus)This compound (Zotarolimus)Reference
Mechanism of Action Forms a complex with FKBP12 to allosterically inhibit mTORC1.Forms a complex with FKBP12 to allosterically inhibit mTORC1.[1]
FKBP12 Binding High affinity.High affinity, comparable to rapamycin.[1]
In Vitro T-Cell Proliferation Inhibition Potent inhibitor.Comparable potency to rapamycin.[1]
In Vitro Coronary Smooth Muscle Cell Proliferation Inhibition Potent inhibitor.Comparable potency to rapamycin.[1]
In Vivo Terminal Elimination Half-life (Rat) 14.0 hours9.4 hours[1]

Signaling Pathway: The mTORC1 Inhibition Mechanism

Both rapamycin and zotarolimus function as molecular "glues," bringing together FKBP12 and the FRB (FKBP-rapamycin binding) domain of mTOR. This ternary complex formation sterically hinders the access of mTORC1 substrates, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to the catalytic site of mTOR, thereby inhibiting downstream signaling and ultimately leading to a reduction in cell growth, proliferation, and survival.

mTOR_Pathway cluster_cell Cell Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis 4EBP1 4E-BP1 Rapamycin_Zotarolimus Rapamycin or This compound Complex Drug-FKBP12 Complex Rapamycin_Zotarolimus->Complex FKBP12 FKBP12 FKBP12->Complex Complex->mTORC1 4E-BP1->Protein_Synthesis

Figure 1. Simplified mTORC1 signaling pathway and the inhibitory action of the Rapamycin/Zotarolimus-FKBP12 complex.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize mTOR inhibitors.

In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of mTORC1.

Experimental Workflow:

Figure 2. General workflow for an in vitro mTORC1 kinase assay.

Methodology:

  • Cell Lysis: Culture cells to 80-90% confluency and lyse in a CHAPS-based buffer to preserve the integrity of the mTORC1 complex.

  • Immunoprecipitation: Incubate cell lysates with an antibody against an mTORC1 component (e.g., Raptor or mTOR) conjugated to beads to isolate the complex.

  • Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in a kinase buffer containing a purified substrate (e.g., recombinant 4E-BP1) and ATP. Add the test compound (rapamycin or zotarolimus) at various concentrations.

  • Detection: Stop the reaction and analyze the level of substrate phosphorylation using Western blotting with a phospho-specific antibody or through an ELISA-based method.

FKBP12 Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of the compounds to their intracellular target, FKBP12.

Methodology:

  • Reagents: Purified recombinant human FKBP12, a fluorescently labeled FKBP12 ligand (tracer), and the test compounds (rapamycin and zotarolimus).

  • Assay Setup: In a microplate, combine a fixed concentration of FKBP12 and the fluorescent tracer.

  • Competition: Add serial dilutions of the unlabeled test compounds.

  • Measurement: After incubation to reach equilibrium, measure the fluorescence polarization. The binding of the tracer to FKBP12 results in a high polarization value. Competitive binding of the test compound displaces the tracer, leading to a decrease in polarization.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

In Vivo Studies: Insights from Preclinical and Clinical Data

The most extensive comparative data comes from clinical trials evaluating drug-eluting stents for the prevention of coronary artery restenosis. These studies have consistently shown that while both sirolimus-eluting and zotarolimus-eluting stents are effective, there can be differences in angiographic outcomes such as late lumen loss.[4][5][6][7] These differences may be attributable to the distinct pharmacokinetic properties of the two drugs, particularly the shorter half-life of zotarolimus, as well as variations in the stent polymer and drug release kinetics.

Conclusion and Future Directions

This compound (zotarolimus) and rapamycin are potent and specific allosteric inhibitors of mTORC1 with a shared mechanism of action. The primary designed difference lies in the shorter in vivo half-life of zotarolimus, which may translate to an improved safety profile in certain applications. Preclinical data, although limited in direct comparisons, suggest comparable in vitro potency.

For researchers, the choice between these two compounds will depend on the specific research question and experimental model. The shorter half-life of zotarolimus may be advantageous in studies where rapid clearance is desired, while the extensive body of literature on rapamycin provides a robust historical context.

A clear need exists for further head-to-head preclinical studies to directly compare the efficacy, pharmacokinetics, and off-target effects of rapamycin and zotarolimus in various disease models, such as cancer and autoimmune disorders. Such studies would provide a more comprehensive understanding of their relative therapeutic potential and guide the future development of next-generation mTOR inhibitors.

References

A Comparative Guide to the Off-Target Effects of mTOR Inhibitors: A Focus on 42-(2-Tetrazolyl)rapamycin and a New Generation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) is a pivotal serine/threonine kinase that governs fundamental cellular processes, including growth, proliferation, and metabolism. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime therapeutic target. This guide provides a comparative analysis of the off-target effects of mTOR inhibitors, with a specific focus on the first-generation rapalog, 42-(2-Tetrazolyl)rapamycin, and its comparison with second-generation mTOR kinase inhibitors (TORKinibs). While specific off-target data for this compound is not extensively available in public literature, its classification as a rapamycin analog allows for an informed comparison based on the well-characterized profiles of other rapalogs.

Introduction to mTOR Inhibition Strategies

mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream signaling pathways. The therapeutic strategies to inhibit mTOR have evolved, leading to two main classes of inhibitors with different mechanisms of action and selectivity profiles.

  • First-Generation mTOR Inhibitors (Rapalogs): This class includes rapamycin and its analogs, such as everolimus, temsirolimus, and this compound. These molecules act as allosteric inhibitors of mTORC1. They first bind to the intracellular protein FKBP12, and this complex then interacts with the FRB domain of mTOR, preventing the phosphorylation of some mTORC1 substrates.[1][2] Rapalogs are highly specific for mTORC1 and generally do not directly inhibit mTORC2 at therapeutic concentrations, although prolonged treatment may affect mTORC2 assembly and signaling.[3][4]

  • Second-Generation mTOR Inhibitors (TORKinibs): To overcome the limitations of rapalogs, a new class of ATP-competitive mTOR kinase inhibitors was developed.[1] These inhibitors, such as Torin1 and PP242, target the mTOR kinase domain directly, leading to the inhibition of both mTORC1 and mTORC2.[5] This dual inhibition can result in a more comprehensive blockade of mTOR signaling. Some TORKinibs may also exhibit activity against other related kinases, such as phosphoinositide 3-kinases (PI3Ks), due to the structural similarity of their ATP-binding sites.[6]

Comparative Analysis of Off-Target Effects

The selectivity of a kinase inhibitor is crucial for its therapeutic window, as off-target effects can lead to toxicity and limit clinical utility. The following table summarizes the comparative on-target and potential off-target profiles of rapalogs (represented by rapamycin as a proxy for this compound) and second-generation TORKinibs.

FeatureFirst-Generation mTOR Inhibitors (Rapalogs)Second-Generation mTOR Inhibitors (TORKinibs)
Primary On-Target Allosteric inhibition of mTORC1[1][2]ATP-competitive inhibition of mTORC1 and mTORC2[5]
Selectivity for mTOR Generally high for mTORC1[7][8]Variable, with some compounds showing high selectivity for mTOR over other kinases[5][9]
Known Off-Targets Very few direct kinase off-targets reported[7][8]Can include other PIKK family members (e.g., ATM, DNA-PK) and PI3Ks, depending on the specific compound[5][9]
Example Off-Targets Off-target effects are generally considered minimal and mTOR-dependent.[7]PP242: RET receptor, JAK kinases[9]. WYE354 & Ku-0063794: p38 kinases, PI3K isoforms[9]. Torin1: ATM, DNA-PK[9]
Mechanism of Off-Target Interaction N/A (due to high specificity)ATP-competitive binding to the kinase domain of other kinases[5]

Signaling Pathways

The diagrams below illustrate the primary signaling pathways affected by mTOR inhibitors and a general workflow for assessing inhibitor selectivity.

mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates TSC TSC1/2 AKT->TSC inhibits Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->AKT activates Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Rapalogs Rapalogs (e.g., this compound) Rapalogs->mTORC1 inhibits TORKinibs TORKinibs TORKinibs->mTORC1 inhibits TORKinibs->mTORC2 inhibits Growth_Factors Growth Factors Growth_Factors->RTK MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Kinase_Assay Kinase Inhibition Assay (e.g., KINOMEscan) IC50_Values IC50 Values for On- and Off-Targets Kinase_Assay->IC50_Values CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Target Engagement & Pathway Inhibition CETSA->Target_Engagement Western_Blot Western Blot (Phospho-protein levels) Western_Blot->Target_Engagement

References

A Head-to-Head Analysis: 42-(2-Tetrazolyl)rapamycin (Torkinib) Versus Everolimus in mTOR-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals of two prominent mTOR inhibitors, the ATP-competitive inhibitor 42-(2-Tetrazolyl)rapamycin (torkinib) and the allosteric inhibitor everolimus. This guide delves into their distinct mechanisms of action, comparative efficacy in preclinical models, and the experimental frameworks used for their evaluation.

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology.[1] While the rapalog everolimus has seen clinical success, a new generation of mTOR kinase inhibitors (TORKinibs), such as this compound (torkinib or PP242), has emerged with a distinct mechanism of action, promising broader and more potent inhibition. This guide provides a comparative analysis of these two mTOR inhibitors to inform preclinical research and drug development strategies.

Mechanism of Action: A Tale of Two Binding Sites

Everolimus, a derivative of rapamycin, functions as an allosteric inhibitor of mTOR. It first binds to the intracellular protein FKBP12, and this complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, exclusively inhibiting the mTOR Complex 1 (mTORC1).[2] This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest.

In contrast, this compound (torkinib) is an ATP-competitive inhibitor, binding directly to the mTOR kinase domain.[1][3] This allows it to inhibit both mTORC1 and mTORC2.[3] The inhibition of mTORC2 is a key differentiator, as it prevents the full activation of Akt, a critical survival kinase, a feedback activation often seen with rapalog treatment.[1]

cluster_0 PI3K/Akt/mTOR Signaling Pathway cluster_1 Drug Inhibition Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates TSC1/2 TSC1/2 Akt->TSC1/2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) Rheb Rheb TSC1/2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates & inhibits S6K1 S6K1 mTORC1->S6K1 phosphorylates & activates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis inhibits S6K1->Protein Synthesis promotes Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Everolimus Everolimus Everolimus->mTORC1 Allosteric Inhibition Torkinib Torkinib Torkinib->mTORC2 ATP-Competitive Inhibition Torkinib->mTORC1 ATP-Competitive Inhibition

Diagram 1: mTOR Signaling Pathway and Inhibition

Comparative In Vitro Efficacy

The broader inhibitory profile of torkinib suggests it may have greater potency and efficacy against a wider range of cancer cell lines compared to everolimus. While direct head-to-head studies across a large panel of cell lines are limited, available data allows for some key comparisons.

Cell LineCancer TypeTorkinib (PP242) IC50Everolimus IC50Reference
786-O Renal Cell Carcinoma2.13 µM>10 µM[4]
SKOV3 Ovarian Cancer0.49 µM-[4]
PC3 Prostate Cancer0.19 µM-[4]
U87 Glioblastoma1.57 µM-[4]
p190-transformed murine BM Leukemia12 nM-[4]
SUP-B15 Leukemia90 nM-[4]
K562 Leukemia85 nM-[4]
MDA-MB-468 Triple-Negative Breast Cancer-~1 nM[5]
Hs578T Triple-Negative Breast Cancer-~1 nM[5]
BT549 Triple-Negative Breast Cancer-~1 nM[5]

Table 1: Comparative IC50 Values of Torkinib and Everolimus in Various Cancer Cell Lines.

Notably, in the 786-O renal cancer cell line, torkinib demonstrates significantly greater potency than everolimus.[4] However, in certain triple-negative breast cancer cell lines, everolimus shows high potency with IC50 values in the low nanomolar range.[5]

Comparative In Vivo Efficacy

Preclinical animal models provide crucial insights into the therapeutic potential of these inhibitors.

Torkinib (PP242):

  • Leukemia Model: Oral administration of torkinib in a mouse model of leukemia significantly delayed disease onset and induced regression.[4]

  • Multiple Myeloma Model: Torkinib treatment effectively inhibited the growth of 8226 multiple myeloma cells in a mouse xenograft model.[4]

Everolimus:

  • Human Tumor Xenografts: Everolimus monotherapy (1-5 mg/kg/day, orally) resulted in tumor growth inhibition in mice bearing subcutaneous human H-596 (lung), KB-31 (cervical), or HCT-116 (colon) tumor xenografts.[1] In HCT-116 and HT29 (colon) xenografts, everolimus demonstrated significant tumor growth inhibition.[3][6]

Experimental Protocols

The following are summaries of common experimental protocols used to evaluate the activity of mTOR inhibitors.

In Vitro mTOR Kinase Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of mTOR.

Protocol Summary:

  • Reagent Preparation: Recombinant active mTOR, a substrate (e.g., inactive p70S6K protein), and kinase assay buffer are prepared.[1]

  • Reaction Setup: The reaction is carried out in a microplate well containing the kinase buffer, ATP, the substrate protein, and varying concentrations of the inhibitor (torkinib or everolimus).

  • Incubation: The plate is incubated to allow the phosphorylation reaction to proceed.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using methods such as radioactivity measurement (if using γ-³²P-ATP) or Western blotting with phospho-specific antibodies.[4]

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

cluster_0 In Vitro mTOR Kinase Assay Workflow Prepare Reagents Prepare Reagents Set up Kinase Reaction Set up Kinase Reaction Prepare Reagents->Set up Kinase Reaction mTOR, Substrate, ATP, Inhibitor Incubate Incubate Set up Kinase Reaction->Incubate Stop Reaction & Detect Stop Reaction & Detect Incubate->Stop Reaction & Detect Measure Phosphorylation Analyze Data Analyze Data Stop Reaction & Detect->Analyze Data Calculate % Inhibition and IC50

Diagram 2: Workflow for an In Vitro mTOR Kinase Assay
Cell Proliferation/Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol Summary:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a range of concentrations of torkinib or everolimus for a specified period (e.g., 72 hours).[4]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of mTOR inhibitors in an animal model.

Protocol Summary:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[1][7]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment groups (vehicle control, torkinib, everolimus). The drugs are administered according to a specified dose and schedule (e.g., daily oral gavage).[1]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a certain size or after a predefined treatment period. Tumors are then excised and may be used for further analysis (e.g., Western blotting for pharmacodynamic markers).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

cluster_0 Comparative Analysis Logic Torkinib Torkinib Mechanism Mechanism Torkinib->Mechanism ATP-Competitive (mTORC1/2) In Vitro Efficacy In Vitro Efficacy Torkinib->In Vitro Efficacy IC50 Data In Vivo Efficacy In Vivo Efficacy Torkinib->In Vivo Efficacy Xenograft Data Everolimus Everolimus Everolimus->Mechanism Allosteric (mTORC1) Everolimus->In Vitro Efficacy IC50 Data Everolimus->In Vivo Efficacy Xenograft Data Conclusion Conclusion Mechanism->Conclusion In Vitro Efficacy->Conclusion In Vivo Efficacy->Conclusion

Diagram 3: Logical Flow of the Comparative Analysis

Pharmacokinetics: A Missing Piece for Torkinib

While extensive pharmacokinetic data is available for everolimus, detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models is not as readily available in the public domain. One source describes torkinib as having oral availability, which was demonstrated in a mouse leukemia model.[4] For everolimus, preclinical studies in mice have shown an oral bioavailability of approximately 5%.[8] A comprehensive understanding of torkinib's pharmacokinetic profile is essential for optimizing dosing strategies and translating preclinical findings to the clinic.

Conclusion and Future Directions

This compound (torkinib) and everolimus represent two distinct classes of mTOR inhibitors with different mechanisms of action and, consequently, different preclinical activity profiles. Torkinib's ability to inhibit both mTORC1 and mTORC2 offers a potential advantage in overcoming the resistance mechanisms associated with mTORC1-selective inhibitors like everolimus. The available in vitro data, particularly in renal cancer cells, suggests superior potency for torkinib.

However, everolimus has a well-established clinical profile and has demonstrated significant efficacy in specific cancer types. Future research should focus on direct, head-to-head preclinical studies in a broader range of cancer models to delineate the specific contexts in which each inhibitor may be more effective. Furthermore, a thorough investigation into the pharmacokinetics of torkinib is crucial for its continued development. The choice between an ATP-competitive and an allosteric mTOR inhibitor will likely depend on the specific genetic and signaling landscape of the tumor, paving the way for a more personalized approach to mTOR-targeted therapy.

References

"cross-reactivity of 42-(2-Tetrazolyl)rapamycin with other kinases"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cross-reactivity profile of 42-(2-Tetrazolyl)rapamycin (Torkinib), an ATP-competitive mTOR inhibitor.

This compound, also known as Torkinib (PP242), is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] As a critical regulator of cell growth, proliferation, and survival, mTOR is a prime target in drug development, particularly in oncology.[3][4][5] Torkinib distinguishes itself from rapamycin and its analogs by directly targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This guide provides a comparative analysis of Torkinib's cross-reactivity with other kinases, supported by experimental data and detailed protocols for assessing kinase inhibition.

Kinase Inhibition Profile of Torkinib

Torkinib exhibits remarkable selectivity for mTOR over other kinases, including those within the phosphoinositide 3-kinase (PI3K) family.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of Torkinib against a panel of kinases, providing a quantitative comparison of its potency and selectivity.

Kinase TargetTorkinib (PP242) IC50 (nM)Reference
mTOR8[1][2]
mTORC130[1][2]
mTORC258[1][2]
p110δ (PI3Kδ)100[1]
DNA-PK410[1]
PDGFR410[1]
p110γ (PI3Kγ)1300 (1.3 µM)[1]
Hck1200 (1.2 µM)[1]
Scr1400 (1.4 µM)[1]
VEGFR21500 (1.5 µM)[1]
p110α (PI3Kα)2000 (2 µM)[1]
p110β (PI3Kβ)2200 (2.2 µM)[1]
EphB43400 (3.4 µM)[1]
Abl3600 (3.6 µM)[1]
EGFR4400 (4.4 µM)[1]
Scr(T338I)5100 (5.1 µM)[1]

Testing of Torkinib against a broader panel of 219 protein kinases revealed that at a concentration 100-fold above its IC50 for mTOR, it inhibits only one kinase, Ret, by more than 90%, and only three others (PKCα, PKCβII, and JAK2V617F) by more than 75%.[1]

mTOR Signaling Pathway and Torkinib's Mechanism of Action

The mTOR signaling pathway is a central hub that integrates intracellular and extracellular signals to regulate key cellular processes.[3][4] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[4][6] Torkinib, as an ATP-competitive inhibitor, blocks the kinase activity of both complexes, leading to a comprehensive shutdown of mTOR signaling.

mTOR_Pathway cluster_upstream cluster_pi3k cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 cluster_downstream Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (AMPK) Energy Status (AMPK) TSC1_TSC2 TSC1/TSC2 Energy Status (AMPK)->TSC1_TSC2 AKT AKT PI3K->AKT AKT->TSC1_TSC2 Cell Survival Cell Survival AKT->Cell Survival Protein Synthesis Protein Synthesis (S6K1, 4E-BP1) mTORC1->Protein Synthesis Rheb Rheb Rheb->mTORC1 TSC1_TSC2->Rheb mTORC2->AKT Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Cell Growth Cell Growth & Proliferation Protein Synthesis->Cell Growth Torkinib Torkinib Torkinib->mTORC1 Torkinib->mTORC2

Caption: Torkinib inhibits both mTORC1 and mTORC2 kinase activity.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay to determine the IC50 value of a compound like Torkinib. Specific conditions may need to be optimized for different kinases.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the principle of quantifying the amount of ATP remaining in the reaction after the kinase reaction is complete. The luminescent signal is inversely proportional to kinase activity.

Materials:

  • Purified kinase

  • Specific peptide substrate for the kinase

  • Torkinib or other test compounds

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of Torkinib in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the kinase assay buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should ideally not exceed 1%.

  • Assay Setup:

    • Add a small volume (e.g., 5 µL) of each Torkinib dilution or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add the kinase and its specific substrate, prepared in the kinase assay buffer, to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase being tested.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Detection:

    • Terminate the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

    • Incubate the plate at room temperature for the recommended time to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each Torkinib concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Torkinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Compound Dilution B Add Compound to Plate A->B C Add Kinase & Substrate B->C D Pre-incubation C->D E Initiate with ATP D->E F Kinase Reaction E->F G Add Detection Reagent F->G H Signal Measurement G->H I Data Analysis (IC50) H->I

References

A Comparative Guide to the In Vivo Efficacy of 42-(2-Tetrazolyl)rapamycin (Zotarolimus) and Sirolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of 42-(2-Tetrazolyl)rapamycin, also known as zotarolimus, and sirolimus (rapamycin). Both are potent inhibitors of the mammalian target of rapamycin (mTOR), a critical kinase in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2] While sharing a core mechanism of action, their structural differences lead to distinct pharmacokinetic and pharmacodynamic profiles, influencing their clinical applications.

Zotarolimus is a semi-synthetic derivative of sirolimus, specifically designed for use in drug-eluting stents to prevent restenosis (the re-narrowing of an artery after angioplasty).[2][3] Consequently, the majority of available in vivo comparative data for zotarolimus and sirolimus comes from clinical trials evaluating coronary artery stents.

Mechanism of Action: The mTOR Signaling Pathway

Both sirolimus and zotarolimus exert their effects by first binding to the intracellular protein FK-binding protein 12 (FKBP12).[1][4] This complex then binds to and inhibits the mTOR Complex 1 (mTORC1), a central regulator of protein synthesis and cell cycle progression.[1][4] By inhibiting mTORC1, these compounds effectively arrest cells in the G1 phase of the cell cycle, thereby halting proliferation.[1][2] This anti-proliferative effect is crucial for preventing the smooth muscle cell proliferation that leads to restenosis in the context of drug-eluting stents.[1]

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Sirolimus/Zotarolimus Sirolimus/Zotarolimus FKBP12 FKBP12 Sirolimus/Zotarolimus->FKBP12 Drug-FKBP12 Complex Drug-FKBP12 Complex FKBP12->Drug-FKBP12 Complex Drug-FKBP12 Complex->mTORC1 Inhibits Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Figure 1: Simplified mTOR Signaling Pathway

In Vivo Efficacy: Clinical Data from Drug-Eluting Stent Trials

The following tables summarize key efficacy endpoints from randomized clinical trials comparing zotarolimus-eluting stents (ZES) with sirolimus-eluting stents (SES). It is important to note that these outcomes reflect the performance of the entire stent system (drug, polymer, and stent platform) and not just the drug itself.

Table 1: Angiographic Outcomes of Zotarolimus-Eluting Stents vs. Sirolimus-Eluting Stents

EndpointZotarolimus-Eluting Stent (ZES)Sirolimus-Eluting Stent (SES)Odds Ratio (95% CI)p-valueReference
In-Stent RestenosisHigher IncidenceLower Incidence6.13 (3.96-9.50)<0.0001[5]
In-Stent Late Lumen Loss (mm)0.39 (mean difference)<0.0001[5]
In-Segment Late Lumen Loss (mm)0.18 (mean difference)<0.0001[5]

Table 2: Clinical Outcomes of Zotarolimus-Eluting Stents vs. Sirolimus-Eluting Stents

EndpointZotarolimus-Eluting Stent (ZES)Sirolimus-Eluting Stent (SES)Odds Ratio (95% CI)p-valueReference
Target Lesion RevascularizationHigher OddsLower Odds2.46 (1.36-4.46)0.003[5]
Target Vessel RevascularizationHigher OddsLower Odds2.36 (1.78-3.14)<0.0001[5]
DeathNo Significant DifferenceNo Significant Difference--[5][6]
Myocardial InfarctionNo Significant DifferenceNo Significant Difference--[5][6]
Stent ThrombosisNo Significant DifferenceNo Significant Difference--[5][6]

A meta-analysis of seven randomized trials indicated that zotarolimus-eluting stents were inferior to sirolimus-eluting stents concerning angiographic outcomes and the need for clinically driven revascularization.[5] However, long-term follow-up from the SORT OUT III study at 10 years showed comparable outcomes between the two types of stents, suggesting that over time, other factors like progressive atherosclerosis may play a more significant prognostic role.[6]

Preclinical In Vivo Efficacy of Zotarolimus

A key preclinical study evaluated the efficacy of zotarolimus-eluting stents in a porcine coronary artery model.

Table 3: Preclinical Efficacy of Zotarolimus-Eluting Stents in a Swine Model (28-day follow-up)

ParameterZotarolimus StentPolymer-Only Stent (Control)p-valueReference
Area Stenosis (%)22.4 ± 8.635.7 ± 130.01[7]
Neointimal Area (mm²)1.69 ± 0.552.78 ± 1.070.01[7]
Neointimal Thickness (mm)0.25 ± 0.070.38 ± 0.130.01[7]
Lumen Area (mm²)6.07 ± 1.395.02 ± 1.30.01[7]

These results demonstrated that zotarolimus-eluting stents significantly reduced neointimal hyperplasia compared to control stents in a swine coronary model.[7]

Experimental Protocols

In Vivo Porcine Coronary Artery Stenting Model

The following is a summary of the experimental protocol used to evaluate the in vivo efficacy of zotarolimus-eluting stents in a swine model.[7]

1. Animal Model:

  • Domestic juvenile swine were used for the study.

2. Stent Implantation:

  • Twenty stents eluting zotarolimus (10 µg/mm) and 20 polymer-only control stents were implanted in the coronary arteries of the swine.

  • Standard interventional cardiology techniques were used for stent deployment.

3. Follow-up:

  • Animals were monitored for 28 days post-implantation.

4. Efficacy Assessment:

  • After 28 days, the animals were euthanized, and the stented coronary arteries were explanted.

  • Histomorphometric analysis was performed to quantify:

    • Area of stenosis

    • Neointimal area

    • Neointimal thickness

    • Lumen area

5. Toxicity Assessment:

  • Histological examination was conducted to assess for any signs of local toxicity and to evaluate the degree of vessel healing.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_followup Follow-up cluster_analysis Analysis A Animal Model Selection (e.g., Swine) B Randomization to Treatment Groups (Zotarolimus vs. Control) A->B C Coronary Artery Stent Implantation B->C D In-life Monitoring (28 days) C->D E Euthanasia and Tissue Collection D->E F Histomorphometric Analysis (Efficacy Endpoints) E->F G Histopathological Analysis (Safety/Toxicity) E->G

Figure 2: Preclinical In Vivo Experimental Workflow

Conclusion

Direct comparative in vivo efficacy data for this compound (zotarolimus) and sirolimus are primarily available from clinical trials of drug-eluting stents. In this context, early to mid-term studies suggested that sirolimus-eluting stents had superior efficacy in reducing restenosis and the need for revascularization compared to zotarolimus-eluting stents.[5] However, long-term follow-up indicates comparable clinical outcomes.[6] Preclinical studies in swine have confirmed the potent anti-proliferative and anti-restenotic effects of zotarolimus when eluted from a stent.[7] For applications beyond drug-eluting stents, such as systemic immunosuppression or oncology, there is a lack of direct comparative in vivo studies between zotarolimus and sirolimus in the public domain. Future research is needed to elucidate the comparative systemic efficacy of these two mTOR inhibitors.

References

A Head-to-Head Comparison: Rapalogs vs. 42-(2-Tetrazolyl)rapamycin in mTOR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced differences between mTOR inhibitors are critical for experimental design and therapeutic strategy. This guide provides an objective, data-driven comparison of first-generation allosteric mTORC1 inhibitors, known as rapalogs, and the second-generation ATP-competitive mTOR kinase inhibitor, 42-(2-Tetrazolyl)rapamycin (torkinib or PP242).

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a prime therapeutic target.[2][6]

This comparison guide delves into the mechanisms of action, inhibitory profiles, and experimental considerations for rapalogs and torkinib, providing a comprehensive resource for informed decision-making in research and development.

Mechanism of Action: A Tale of Two Inhibitory Strategies

Rapalogs, such as rapamycin and its analogs (e.g., everolimus, temsirolimus), are allosteric inhibitors that specifically target mTORC1.[7][8] They first form a complex with the intracellular protein FKBP12, and this complex then binds to the FRB domain of mTOR within mTORC1, preventing the phosphorylation of its downstream substrates.[4][9] This mechanism is highly specific to mTORC1, with mTORC2 being largely insensitive to acute rapalog treatment.[4] However, chronic exposure to rapalogs can lead to the disruption of mTORC2 in some cell types.[4]

In contrast, this compound, also known as torkinib or PP242, is an ATP-competitive inhibitor of the mTOR kinase domain.[10] This mode of action allows it to directly inhibit both mTORC1 and mTORC2.[3][10] By competing with ATP, torkinib prevents the kinase activity of mTOR in both complexes, leading to a broader inhibition of the mTOR signaling pathway.[10]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of rapamycin (a representative rapalog) and torkinib (PP242) against mTOR, mTORC1, and mTORC2. This data highlights the key differences in their inhibitory profiles.

CompoundTargetIC50 (nM)Inhibition Mechanism
Rapamycin mTORC1~1Allosteric
mTORC2Largely Insensitive-
Torkinib (PP242) mTOR8ATP-Competitive
mTORC130ATP-Competitive
mTORC258ATP-Competitive

Note: IC50 values can vary depending on the specific assay conditions and cell type used.

The mTOR Signaling Pathway and Inhibitor Targets

The diagram below illustrates the central role of mTORC1 and mTORC2 in cell signaling and the distinct points of intervention for rapalogs and torkinib.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition mTORC2->AKT Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Cell Survival Cell Survival mTORC2->Cell Survival Rapalogs Rapalogs Rapalogs->mTORC1 Allosteric Inhibition Torkinib Torkinib Torkinib->mTORC1 ATP-Competitive Inhibition Torkinib->mTORC2 ATP-Competitive Inhibition

Figure 1: mTOR signaling pathway and inhibitor targets.

Experimental Protocols

Accurate and reproducible data are paramount in drug comparison studies. Below are detailed methodologies for key experiments used to evaluate and compare mTOR inhibitors.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 and mTORC2 by quantifying the phosphorylation of a specific substrate.

Materials:

  • Cell lysate containing mTORC1 or mTORC2, or recombinant mTOR complexes.

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).

  • ATP (radiolabeled or non-radiolabeled).

  • Substrate (e.g., recombinant 4E-BP1 for mTORC1, recombinant AKT for mTORC2).

  • Rapalogs or torkinib at various concentrations.

  • Phosphorylation-specific antibodies for detection (if using non-radiolabeled ATP).

Procedure:

  • Prepare inhibitor dilutions in the kinase assay buffer.

  • In a reaction tube, combine the mTOR complex, substrate, and inhibitor.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding SDS-PAGE sample buffer).

  • Analyze the results:

    • For radiolabeled ATP, separate the reaction products by SDS-PAGE and detect radioactivity using autoradiography.

    • For non-radiolabeled ATP, use Western blotting with phosphorylation-specific antibodies to detect the phosphorylated substrate.

  • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Western Blotting for Downstream mTOR Signaling

This technique assesses the in-cell efficacy of mTOR inhibitors by measuring the phosphorylation status of key downstream targets of mTORC1 (e.g., S6K, 4E-BP1) and mTORC2 (e.g., AKT at Ser473).

Materials:

  • Cultured cells treated with rapalogs or torkinib.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against total and phosphorylated forms of S6K, 4E-BP1, and AKT.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with varying concentrations of the inhibitors for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT/MTS Assay)

These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation, providing a functional readout of the inhibitors' effects.

Materials:

  • Cultured cells.

  • 96-well plates.

  • Rapalogs or torkinib at various concentrations.

  • MTT or MTS reagent.

  • Solubilization solution (for MTT assay).

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of inhibitor concentrations.

  • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a typical workflow for a head-to-head comparison of rapalogs and torkinib.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro & In-Cell Assays cluster_analysis Data Analysis Cell Line Selection Cell Line Selection Inhibitor Preparation Inhibitor Preparation Cell Line Selection->Inhibitor Preparation Kinase Assay Kinase Assay Inhibitor Preparation->Kinase Assay Western Blot Western Blot Inhibitor Preparation->Western Blot Viability Assay Viability Assay Inhibitor Preparation->Viability Assay IC50/GI50 Calculation IC50/GI50 Calculation Kinase Assay->IC50/GI50 Calculation Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis Viability Assay->IC50/GI50 Calculation Comparative Evaluation Comparative Evaluation IC50/GI50 Calculation->Comparative Evaluation Pathway Analysis->Comparative Evaluation

Figure 2: A typical experimental workflow for comparing mTOR inhibitors.

Conclusion

The choice between rapalogs and torkinib depends on the specific research question and therapeutic goal. Rapalogs offer highly specific inhibition of mTORC1, which can be advantageous for dissecting the specific roles of this complex. However, their incomplete inhibition of mTORC1 signaling and lack of mTORC2 inhibition can lead to feedback activation of survival pathways, potentially limiting their efficacy.

Torkinib provides a more comprehensive blockade of the mTOR pathway by inhibiting both mTORC1 and mTORC2.[3][10] This dual inhibition can be more effective in suppressing cell growth and proliferation.[8] However, the broader inhibition profile may also lead to different off-target effects and toxicity profiles that require careful consideration.

This guide provides the foundational knowledge and experimental frameworks necessary for a rigorous comparison of these two important classes of mTOR inhibitors. By employing the detailed protocols and understanding the distinct mechanisms of action, researchers can generate robust and reliable data to advance our understanding of mTOR signaling and develop more effective therapeutic strategies.

References

Specificity of 42-(2-Tetrazolyl)rapamycin (Torkinib): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor 42-(2-Tetrazolyl)rapamycin, also known as Torkinib (PP242), with alternative mTOR inhibitors. The following sections present quantitative data on inhibitor specificity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to offer a comprehensive understanding of Torkinib's performance profile.

Executive Summary

This compound (Torkinib) is a potent and selective second-generation mTOR inhibitor that targets the ATP-binding site of the mTOR kinase domain. This mechanism allows for the inhibition of both mTORC1 and mTORC2 complexes, a key advantage over first-generation allosteric inhibitors like rapamycin, which primarily target mTORC1.[1][2] Torkinib demonstrates high selectivity for mTOR over other PI3K family kinases and a broad panel of other protein kinases. While generally highly specific, some off-target activity has been noted at higher concentrations. This guide provides a comparative analysis of Torkinib against other mTOR inhibitors to aid in the selection of appropriate research tools and potential therapeutic agents.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro inhibitory activity (IC50 values) of Torkinib and a selection of alternative mTOR inhibitors against their primary targets and other relevant kinases. This data allows for a direct comparison of potency and selectivity.

Table 1: Potency Against mTOR and its Complexes

CompoundTypemTOR IC50 (nM)mTORC1 IC50 (nM)mTORC2 IC50 (nM)
Torkinib (PP242) 2nd Gen mTOR8[3][4][5]30[5]58[5]
Rapamycin1st Gen mTOR (allosteric)~0.1-0.5 (mTORC1)[6][7]-Insensitive[2]
Everolimus (RAD001)1st Gen mTOR (allosteric)1.6-2.4 (FKBP12)[2]-Insensitive
Torin12nd Gen mTOR2-10[8][9]2-10[8][9]2-10[8][9]
OSI-0272nd Gen mTOR4[10]22[10][11][12]65[10][11][12]
Sapanisertib (INK128)2nd Gen mTOR1[13][14][15]--
Dactolisib (BEZ235)Dual PI3K/mTOR20.7[16]--

Table 2: Selectivity Profile Against PI3K Isoforms and Other Kinases

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Other Notable Off-Targets (IC50 in nM)
Torkinib (PP242) 1960[3][4]2200[3][4]1270[3][4]102[3][4]DNA-PK (408), PKCα (49), Ret, JAK2[1][4]
Torin11800[1]---DNA-PK (1000), ATM (600), hVps34 (3000)[1]
OSI-0271300[10]>100-fold selective[11]420[10]>100-fold selective[11]DNA-PK (1000)[10]
Sapanisertib (INK128)219[13]5293[13]221[13]230[13]>200-fold selective over PI3K[15]
Dactolisib (BEZ235)4[16][17][18]75[16][17][18]5[16][17][18]7[16][17][18]ATR (21)[19]

Signaling Pathways and Experimental Workflows

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mTOR_Signaling_Pathway mTOR Signaling Pathway and Inhibitor Action cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 Akt_S473 Akt (S473) mTORC2->Akt_S473 Phosphorylation Torkinib Torkinib Torkinib->mTORC1 ATP-competitive inhibition Torkinib->mTORC2 ATP-competitive inhibition Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric inhibition

Caption: mTOR signaling pathway and inhibitor mechanisms.

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Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Kinase Substrate Kinase Substrate Kinase Substrate->Incubation ATP ATP ATP->Incubation Test Inhibitor (Torkinib) Test Inhibitor (Torkinib) Test Inhibitor (Torkinib)->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Signal Measurement Signal Measurement Detection Reagent->Signal Measurement IC50 Curve IC50 Curve Signal Measurement->IC50 Curve

Caption: General workflow for in vitro kinase inhibition assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and commercially available assay kits.

In Vitro mTOR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of an inhibitor to the mTOR kinase.

Materials:

  • Recombinant human mTOR (FRAP1)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer 314 (Alexa Fluor™ 647-labeled)

  • 1X mTOR Kinase Binding Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-27)

  • Test inhibitor (e.g., Torkinib) dissolved in DMSO

  • 384-well low-volume microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in 1X mTOR Kinase Binding Buffer to a 3X final concentration.

  • Kinase/Antibody Mixture Preparation: Prepare a solution of mTOR kinase and Eu-anti-Tag antibody in 1X mTOR Kinase Binding Buffer at 3X the final desired concentration (e.g., 15 nM kinase and 6 nM antibody).

  • Tracer Preparation: Prepare a solution of Kinase Tracer 314 in 1X mTOR Kinase Binding Buffer at 3X the final desired concentration.

  • Assay Assembly:

    • Add 5 µL of the 3X test inhibitor solution to the wells of the 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the TR-FRET emission ratio. Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based mTOR Signaling Assay (Western Blotting)

This protocol describes the use of Western blotting to assess the phosphorylation status of downstream targets of mTORC1 and mTORC2, providing a measure of inhibitor activity in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293, cancer cell lines)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., Torkinib)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-S6K (Thr389), total S6K, phospho-Akt (Ser473), total Akt, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control (e.g., GAPDH).

Conclusion

Torkinib (this compound) is a highly potent and selective second-generation mTOR inhibitor, effectively targeting both mTORC1 and mTORC2. Its specificity profile, as demonstrated by in vitro kinase assays, shows a clear advantage over first-generation inhibitors and a distinct profile compared to other second-generation and dual PI3K/mTOR inhibitors. This guide provides the necessary data and protocols for researchers to objectively evaluate and compare Torkinib's performance, facilitating informed decisions in experimental design and drug development programs.

References

A Comparative Guide to First and Second-Generation mTOR Inhibitors: Benchmarking 42-(2-Tetrazolyl)rapamycin and its Class

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The mammalian target of rapamycin (mTOR) is a pivotal serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, and metabolism.[1] Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2] Inhibitors of mTOR are broadly classified into two generations. The first generation, known as rapalogs, are allosteric inhibitors of the mTORC1 complex.[3] 42-(2-Tetrazolyl)rapamycin is a patented analog of rapamycin and thus belongs to this first generation.[4]

The development of second-generation mTOR inhibitors was driven by the limitations of rapalogs, such as the incomplete inhibition of mTORC1 and the activation of a pro-survival feedback loop through the PI3K/Akt pathway.[3][5] These newer agents are ATP-competitive kinase inhibitors that target both mTORC1 and mTORC2, aiming for a more comprehensive blockade of the signaling pathway.[5][6]

Due to the limited availability of specific experimental data for this compound, this guide will use its parent compound, rapamycin, and the well-characterized rapalog everolimus as representatives of the first generation for a detailed comparison against prominent second-generation inhibitors.

Data Presentation

Table 1: Comparison of First vs. Second-Generation mTOR Inhibitors
FeatureFirst-Generation (e.g., this compound, Rapamycin)Second-Generation (e.g., Torin-1, Vistusertib, Sapanisertib)
Target(s) Allosteric inhibitor of mTORC1.[3][7]ATP-competitive inhibitor of mTORC1 and mTORC2.[5][6]
Binding Site Binds to FKBP12; the complex then binds to the FRB domain of mTOR.[8]Binds to the ATP-binding site in the mTOR kinase domain.[5][9]
Mechanism Prevents association of mTORC1 with its substrates.[8]Competes with ATP to block the catalytic activity of mTOR.[6]
AKT Feedback Loop Inhibition of the S6K1 negative feedback loop can lead to an increase in Akt phosphorylation (Ser473).[8][9]Blocks the feedback activation of Akt by directly inhibiting mTORC2.[5][6]
Table 2: Comparative Efficacy Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below are highly context-dependent, varying by cell line and assay type.

InhibitorGenerationAssay TypeCell Line / TargetIC50 Value
This compound FirstT-cell Antiproliferative ActivityHuman Mixed Lymphocyte Reaction3.3 nM[10]
Rapamycin FirstCell Viability (MTT)Neuroblastoma (IMR-32)~40 µM[11]
Rapamycin FirstmTORC1 InhibitionHEK293 cells0.1 nM[12]
Everolimus FirstCell Growth InhibitionTNBC (Basal-like)1 - 100 nM[13]
Torin-1 SecondIn Vitro Kinase AssaymTORC1 / mTORC22 - 10 nM[7][14]
Torin-2 SecondCell Viability (MTT)Neuroblastoma (IMR-32)~30 nM[11]
Vistusertib (AZD8055) SecondCell Viability (MTT)Renal Carcinoma (TfRCC)20 - 50 nM[15]
Sapanisertib SecondCell Viability (XTT)Glioblastoma (U87MG)~10 - 100 nM[16]
OSI-027 SecondIn Vitro Kinase AssaymTORC1 / mTORC222 nM / 65 nM[14]

Mandatory Visualization

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K mTORC2 mTORC2 PI3K->mTORC2 Act AKT AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inh Cell_Survival Cell Survival AKT->Cell_Survival Rheb Rheb TSC1_2->Rheb Inh mTORC1 mTORC1 Rheb->mTORC1 Act S6K1 S6K1 mTORC1->S6K1 Act 4E-BP1 4E-BP1 mTORC1->4E-BP1 Act Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Act Autophagy Autophagy mTORC1->Autophagy Inh mTORC2->AKT Act (pS473) Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton S6K1->PI3K Negative Feedback Gen1 First-Generation (this compound) Gen1->mTORC1 Gen2 Second-Generation (e.g., Torin-1) Gen2->mTORC1 Gen2->mTORC2

Caption: The mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_assays 3. Assays cluster_analysis 4. Data Analysis start 1. Cell Culture (e.g., Cancer Cell Line) treat 2. Treatment - Vehicle Control - First-Gen Inhibitor - Second-Gen Inhibitor (Dose-Response) start->treat viability Cell Viability Assay (e.g., MTT, XTT) treat->viability western Western Blot Analysis treat->western kinase In Vitro Kinase Assay treat->kinase ic50 Determine IC50 Values viability->ic50 phospho Quantify Phosphorylation (p-S6K, p-AKT) western->phospho activity Measure Direct mTOR Inhibition kinase->activity Inhibitor_Classification parent mTOR Inhibitors gen1 First Generation (Rapalogs) Allosteric mTORC1 Inhibitors parent->gen1 gen2 Second Generation ATP-Competitive Kinase Inhibitors parent->gen2 rapamycin Rapamycin gen1->rapamycin tetra This compound gen1->tetra everolimus Everolimus gen1->everolimus torin Torin-1 / Torin-2 gen2->torin vistu Vistusertib gen2->vistu sapa Sapanisertib gen2->sapa

References

Safety Operating Guide

Navigating the Safe Disposal of 42-(2-Tetrazolyl)rapamycin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like 42-(2-Tetrazolyl)rapamycin, a derivative of the mTOR inhibitor Rapamycin (also known as Sirolimus), is a critical component of laboratory safety and regulatory compliance.[1][2] Due to its classification as a proagent compound of a Rapamycin analog, and the absence of a specific Safety Data Sheet (SDS) for this compound, its disposal procedures should align with the established protocols for Rapamycin to ensure maximum safety.[1][2] Rapamycin is considered a hazardous chemical, with suspicions of causing cancer and posing risks to fertility and unborn children.[3][4][5]

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This includes a lab coat, eye protection, and disposable gloves.[6] To minimize skin exposure, gloves should be changed frequently and pulled up over the sleeves of the lab coat.[6] All handling of this compound should be conducted in a designated area, such as a fume hood or biological safety cabinet, to prevent aerosol generation and inhalation.[7]

Step-by-Step Disposal Procedures

The following steps provide a clear guide for the safe disposal of this compound and any contaminated materials.

1. Decontamination of Work Surfaces:

  • Use a detergent and water solution to clean the surfaces, followed by a thorough rinsing.[6]

  • It is recommended to work on a plastic-backed absorbent pad, which should be disposed of as hazardous waste after the procedure or in the event of a spill.[6]

2. Disposal of Contaminated Labware and Materials:

  • Sharps: Needles, syringes with attached needles, and other breakable items that have come into contact with the compound must be placed in appropriately labeled sharps containers.[6]

  • Non-Sharps Solid Waste: All other items contaminated with this compound, including gloves, absorbent pads, and vials, should be collected in a designated 5-gallon white pail for hazardous chemical agent contaminated waste.[6] This container must be kept closed except when actively adding waste and should be located in the area of use.[6]

  • Empty Vials and Bottles: Empty stock vials and reagent bottles should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and treated as hazardous waste. After rinsing, deface the label and dispose of the container in a cardboard box for disposal.[6]

3. Disposal of Unused and Expired Compound:

  • Unused or expired this compound is considered hazardous waste and must not be disposed of down the sink or in regular trash containers.[6]

  • These chemical wastes should be collected in a sealed, properly labeled container and disposed of through an authorized hazardous waste disposal service, in accordance with local, state, and federal regulations.

4. Animal Waste Disposal:

  • If animals are administered this compound in their food or water, any unconsumed portions must be collected, labeled, and disposed of as hazardous material.[6]

  • Animal bedding and carcasses should also be handled and disposed of as hazardous waste according to institutional guidelines.

Storage of this compound

Proper storage is crucial to maintain the compound's integrity and prevent accidental exposure. This compound should be stored in a tightly closed container in a dry and well-ventilated area.[3] Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month.[1] It should be stored away from strong oxidizing agents.[6]

Spill Management

In the event of a spill, the area should be evacuated and ventilated. Wearing appropriate PPE, the spilled material should be swept up and shoveled into a suitable container for disposal.[3] Care should be taken to avoid dust formation.[3] The spill area should then be decontaminated as described above.

Quantitative Data Summary

ParameterSpecificationSource
Storage Temperature -80°C (long-term), -20°C (short-term)[1]
Storage Duration 6 months at -80°C, 1 month at -20°C[1]
Hazard Categories Suspected Carcinogen, Suspected Reproductive Toxin, Target Organ Toxicity (repeated exposure)[3][4][5]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_disposal Disposal Procedures cluster_final Final Steps PPE Don Appropriate PPE (Lab coat, gloves, eye protection) WorkArea Prepare Designated Work Area (Fume hood with absorbent pad) PPE->WorkArea Step 1 Decon Decontaminate Work Surfaces (Detergent and water) WorkArea->Decon Step 2 Collect_Solid Collect Solid Waste (Gloves, pads in hazardous waste pail) Decon->Collect_Solid Step 3a Collect_Sharps Collect Sharps (Needles, syringes in sharps container) Decon->Collect_Sharps Step 3b Rinse_Vials Triple-Rinse Empty Vials (Collect rinsate as hazardous waste) Decon->Rinse_Vials Step 3c Unused Package Unused/Expired Compound (Seal and label for hazardous waste) Decon->Unused Step 3d Waste_Pickup Arrange for Hazardous Waste Pickup Collect_Solid->Waste_Pickup Step 4 Collect_Sharps->Waste_Pickup Step 4 Rinse_Vials->Waste_Pickup Step 4 Unused->Waste_Pickup Step 4 Documentation Complete Disposal Documentation Waste_Pickup->Documentation Step 5

Workflow for the proper disposal of this compound.

References

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